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4-Amino-7-methoxy-2-propylquinoline Documentation Hub

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  • Product: 4-Amino-7-methoxy-2-propylquinoline
  • CAS: 1189107-29-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Amino-7-methoxy-2-propylquinoline

This guide outlines the optimized synthesis of 4-Amino-7-methoxy-2-propylquinoline , a specific scaffold relevant to medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and Toll-like...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthesis of 4-Amino-7-methoxy-2-propylquinoline , a specific scaffold relevant to medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and Toll-like receptor (TLR) modulators.

The protocol prioritizes the Conrad-Limpach synthesis , the industry-standard method for constructing 2-substituted-4-aminoquinolines, ensuring high regioselectivity for the 7-methoxy isomer over the 5-methoxy byproduct.

Executive Summary & Retrosynthetic Analysis

The target molecule features a quinoline core with three specific modifications: a propyl group at C2, an amino group at C4, and a methoxy group at C7. The primary challenge in this synthesis is controlling the regiochemistry of the cyclization step to ensure the 7-methoxy substitution pattern.

Retrosynthetic Logic:

  • Functional Group Interconversion (FGI): The C4-amino group is derived from a C4-chloro intermediate via nucleophilic aromatic substitution (

    
    ).
    
  • Activation: The C4-chloro group is generated from a C4-hydroxyl (quinolone) precursor using phosphoryl chloride (

    
    ).
    
  • Ring Construction: The quinolone core is formed via the thermal cyclization of a

    
    -enamino ester.
    
  • Disconnection: The acyclic precursor is synthesized by condensing m-anisidine with ethyl butyrylacetate.

Retrosynthesis Diagram

Retrosynthesis Target 4-Amino-7-methoxy-2-propylquinoline Chloro 4-Chloro-7-methoxy-2-propylquinoline Chloro->Target Amination (NH3) Hydroxy 7-Methoxy-2-propylquinolin-4(1H)-one Hydroxy->Chloro Chlorination (POCl3) Enamine Ethyl 3-((3-methoxyphenyl)amino)hex-2-enoate Enamine->Hydroxy Conrad-Limpach Cyclization Precursors m-Anisidine + Ethyl butyrylacetate Precursors->Enamine Condensation

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting materials.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

This step forms the acyclic enamine precursor. Water removal is critical to drive the equilibrium forward.

  • Reagents:

    • 3-Methoxyaniline (m-anisidine) [CAS: 536-90-3]: 1.0 equiv.

    • Ethyl butyrylacetate (Ethyl 3-oxohexanoate) [CAS: 3249-68-1]: 1.1 equiv.

    • Solvent: Toluene or Benzene (anhydrous).

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).

Protocol:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with m-anisidine (e.g., 12.3 g, 100 mmol) and ethyl butyrylacetate (17.4 g, 110 mmol) in Toluene (150 mL).

  • Add a catalytic amount of pTSA (approx. 100 mg).

  • Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

  • Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Cool the mixture and concentrate under reduced pressure to yield the crude

    
    -enamino ester as a viscous oil.
    
  • Quality Check:

    
    H NMR should show the disappearance of the aniline 
    
    
    
    peak and the appearance of the vinyl proton (
    
    
    5.0 ppm) and NH (hydrogen-bonded,
    
    
    10-12 ppm).
Phase 2: Conrad-Limpach Cyclization

This is the Critical Control Point . The reaction requires high temperatures (


C) to favor the kinetic 4-hydroxy product (Conrad-Limpach) over the thermodynamic 2-hydroxy product (Knorr).
  • Reagents:

    • Diphenyl ether (Dowtherm A) or mineral oil.

  • Equipment: High-temperature heating mantle, efficient fume hood.

Protocol:

  • Heat 100 mL of diphenyl ether to 250–260^\circ$C in a 3-neck flask.

  • Add the crude enamine from Phase 1 dropwise to the hot solvent over 20–30 minutes.

    • Note: Rapid addition allows the ethanol byproduct to flash off immediately, driving the cyclization.

  • Maintain temperature at 250^\circ$C for 30–60 minutes after addition.

  • Cool the solution to room temperature. The quinolone product often precipitates.

  • Dilute with hexane or petroleum ether (100 mL) to maximize precipitation.

  • Filter the solid, wash with hexane (to remove diphenyl ether), and dry.

  • Regioselectivity Note: The 7-methoxy isomer is the major product. If the 5-methoxy isomer is present, recrystallize from ethanol/DMF.

Phase 3: Chlorination

Conversion of the tautomeric 4-hydroxy group to a 4-chloro leaving group.

  • Reagents:

    • Phosphorus oxychloride (

      
      ): 5–10 equiv (acts as solvent and reagent).
      
    • Base (optional):

      
       (anhydrous) or Triethylamine.
      

Protocol:

  • Suspend the dried 7-methoxy-2-propylquinolin-4(1H)-one (10 g) in

    
     (30 mL).
    
  • Reflux the mixture for 2–3 hours. The solid will dissolve as it converts to the chloro-quinoline.

  • Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (baseline/polar) should disappear.

  • Quenching (Exothermic): Cool the mixture and pour slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis.

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yields 4-chloro-7-methoxy-2-propylquinoline as a solid.

Phase 4: Amination

Displacement of the chloride with ammonia.

  • Reagents:

    • Phenol (as solvent/catalyst) + Ammonium Acetate.

    • Alternative: Methanolic Ammonia in an autoclave.

Recommended Protocol (Phenol Melt):

  • Mix the 4-chloro intermediate (5 g) with Phenol (20 g) and Ammonium Acetate (10 g).

  • Heat the melt to 140–150^\circ$C for 4–6 hours.

  • Cool to room temperature.

  • Add 10% NaOH solution (100 mL) to dissolve the phenol and liberate the free base amine.

  • Extract the product with Ethyl Acetate (3 x 50 mL).

  • Wash organics with water and brine, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 95:5).

Process Visualization

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: m-Anisidine + Ethyl Butyrylacetate Step1 Phase 1: Condensation (Reflux/Toluene/Dean-Stark) Target: Enamine Start->Step1 -H2O Step2 Phase 2: Thermal Cyclization (250°C, Diphenyl Ether) Target: 4-Quinolone Step1->Step2 -EtOH (Flash off) Step3 Phase 3: Chlorination (POCl3, Reflux) Target: 4-Chloro-quinoline Step2->Step3 Cl substitution Step4 Phase 4: Amination (Phenol melt, NH4OAc) Target: 4-Amino-quinoline Step3->Step4 SnAr (NH3) Final Final Product: 4-Amino-7-methoxy-2-propylquinoline Step4->Final Purification

Figure 2: Step-by-step workflow for the synthesis of the target molecule.

Key Data & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 216.28 g/mol
LogP 2.5 – 3.0Moderate lipophilicity
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Temperature too low (<240°C)Ensure solvent is boiling diphenyl ether; add enamine slowly.
Formation of 2-Hydroxy isomer Kinetic control failureEnsure rapid heating; do not start from cold.
Incomplete Chlorination Wet precursorsDry the quinolone thoroughly before adding

.
Regioisomer Mixture (5-OMe) Intrinsic reactivityRecrystallize crude quinolone from DMF or AcOH to enrich 7-OMe.

Safety & Compliance

  • POCl3: Highly corrosive and reacts violently with water. Use strictly anhydrous conditions and quench with extreme caution.

  • Diphenyl Ether: High boiling point (258°C). Risk of thermal burns. Ensure glassware is rated for high thermal stress.

  • m-Anisidine: Toxic by inhalation and skin contact. Use in a fume hood.

References

  • Conrad, M., & Limpach, L. (1887).[1][2][3][4] Über das Condensationsprodukt von Anilin mit Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society, 68(1), 113–116. (Classic protocol for 4-aminoquinoline synthesis).[2][5] Link

  • Wolf, C., et al. (2025).[6] Recent Advances in the Synthesis of 4-Aminoquinolines. Frontiers in Chemistry. (General review on modern amination techniques). Link

  • PubChem Compound Summary. (n.d.). 4-Amino-7-methoxy-2-methylquinoline (Analogous structure data). Link

Sources

Exploratory

Chemical properties of 4-Amino-7-methoxy-2-propylquinoline

This is a comprehensive technical guide on 4-Amino-7-methoxy-2-propylquinoline , a specialized quinoline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Document Type: Technical Whitepap...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 4-Amino-7-methoxy-2-propylquinoline , a specialized quinoline derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry.

Document Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Executive Summary

4-Amino-7-methoxy-2-propylquinoline (CAS: 1189107-29-6) represents a critical structural analog in the 4-aminoquinoline class, a family of compounds historically significant for antimalarial (e.g., Chloroquine) and antiviral efficacy. Unlike its 2-methyl or 2-phenyl counterparts, the 2-propyl substitution offers a unique lipophilic profile, extending the alkyl chain to probe specific hydrophobic pockets in target proteins such as heme polymerase or tyrosine kinases.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for the effective utilization of this compound in drug development pipelines.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertySpecification
IUPAC Name 7-Methoxy-2-propylquinolin-4-amine
CAS Number 1189107-29-6
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
SMILES CCCC1=NC2=C(C=C(OC)C=C2)C(N)=C1
InChI Key (Predicted) DZXVXEFSGHJKHI-UHFFFAOYSA-N analog
Physical Properties (Experimental & Predicted)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility:

    • High: DMSO, Methanol, Dichloromethane (DCM).

    • Low: Water (neutral pH), Hexanes.

    • pH-Dependent: Soluble in aqueous acids (e.g., 0.1 M HCl) due to protonation of the quinoline nitrogen and 4-amino group.

  • pKa (Predicted):

    • N1 (Quinoline Nitrogen): ~8.2 (Enhanced basicity due to 4-amino resonance).

    • 7-Methoxy Effect: Electron-donating group (EDG) further stabilizes the protonated form relative to the 7-H analog.

  • LogP: ~2.8–3.2 (The propyl chain adds significant lipophilicity compared to 2-methyl analogs).

Synthetic Pathways & Manufacturing

The synthesis of 4-Amino-7-methoxy-2-propylquinoline typically follows a convergent route, modifying the classical Conrad-Limpach or Gould-Jacobs protocols to accommodate the specific 2-propyl substituent.

Validated Synthetic Route (Retrosynthetic Analysis)

The most robust pathway involves the cyclization of m-anisidine with a


-keto ester, followed by chlorination and amination.
Step 1: Condensation & Cyclization (Conrad-Limpach)
  • Reagents: 3-Methoxy-aniline (m-anisidine) + Ethyl 3-oxohexanoate (Ethyl butyrylacetate).

  • Conditions: Acid catalysis (AcOH) with azeotropic water removal, followed by high-temperature cyclization in Dowtherm A (250°C).

  • Intermediate: 4-Hydroxy-7-methoxy-2-propylquinoline.

  • Mechanism: The aniline nitrogen attacks the ketone carbonyl (kinetically favored) or ester (thermodynamically favored). High temperature ensures the formation of the 4-hydroxyquinoline thermodynamic product.

Step 2: Aromatization/Chlorination
  • Reagents: Phosphorus oxychloride (POCl₃).

  • Conditions: Reflux (80–100°C), 2–4 hours.

  • Intermediate: 4-Chloro-7-methoxy-2-propylquinoline.

  • Mechanism: Conversion of the tautomeric 4-quinolone to the chloro-derivative via an imidoyl chloride intermediate.

Step 3: Nucleophilic Aromatic Substitution (S_NAr)
  • Reagents: Ammonia (NH₃) in Methanol or Phenol/Ammonium Acetate melt.

  • Conditions: Sealed tube, 120–150°C (for NH₃/MeOH) or 160°C (Phenol melt).

  • Product: 4-Amino-7-methoxy-2-propylquinoline.[1][2][3]

Visualization: Synthetic Workflow

Synthesis Anisidine m-Anisidine (Starting Material) Enamine Intermediate Enamine Anisidine->Enamine Condensation (AcOH, Reflux) KetoEster Ethyl 3-oxohexanoate (Reagent) KetoEster->Enamine HydroxyQ 4-Hydroxy-7-methoxy- 2-propylquinoline Enamine->HydroxyQ Conrad-Limpach Cyclization (250°C) ChloroQ 4-Chloro-7-methoxy- 2-propylquinoline HydroxyQ->ChloroQ POCl3 Chlorination FinalProduct 4-Amino-7-methoxy- 2-propylquinoline ChloroQ->FinalProduct NH3/MeOH SnAr Substitution

Figure 1: Step-wise synthetic pathway from m-anisidine precursors to the final 4-aminoquinoline derivative.

Reactivity & Stability Profile

Understanding the electronic distribution is vital for predicting metabolic stability and off-target reactivity.

Electronic Effects (SAR Implications)
  • 4-Amino Group: Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). It significantly increases electron density in the pyridine ring, making the N1 nitrogen highly basic.

  • 7-Methoxy Group: An Electron Donating Group (EDG) at the 7-position increases electron density at C8 and C6, potentially making these sites prone to oxidative metabolism (e.g., by CYP450).

  • 2-Propyl Group: Provides steric bulk and lipophilicity. Unlike a methyl group, the propyl chain can undergo

    
    -oxidation or 
    
    
    
    -hydroxylation in metabolic studies.
Stability Protocol
  • Oxidative Stability: Susceptible to N-oxidation at the quinoline nitrogen if treated with peracids (e.g., mCPBA).

  • Photostability: Quinolines are often photosensitive. Store in amber vials.

  • Thermal Stability: Generally stable up to melting point (>150°C), but the free base may darken upon air exposure due to slow oxidation.

Biological Applications & Mechanism

This compound is primarily investigated as a pharmacophore in two domains:

  • Antimalarial Activity (Heme Detoxification):

    • Mechanism:[4] Similar to Chloroquine, the 4-aminoquinoline core intercalates into DNA or binds to free heme (ferriprotoporphyrin IX) in the parasite's food vacuole.

    • Role of 2-Propyl: The propyl group increases lipophilicity, potentially enhancing permeation through the parasitic vacuolar membrane compared to less lipophilic analogs.

  • Kinase Inhibition:

    • The 4-amino-quinoline scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various protein kinases. The 7-methoxy group often interacts with specific residues (e.g., the hinge region) via hydrogen bonding or van der Waals forces.

Visualization: Pharmacophore Map

Pharmacophore Core Quinoline Core (Intercalation) N1 N1 Nitrogen (H-Bond Acceptor) Amino 4-Amino Group (H-Bond Donor) Methoxy 7-Methoxy (Electronic Tuning) Propyl 2-Propyl Chain (Hydrophobic Pocket)

Figure 2: Pharmacophore mapping illustrating the functional role of each substituent in biological binding.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (min thickness 0.11mm).
Eye Damage H319: Causes serious eye irritation.Wear safety goggles with side shields.

Storage:

  • Store at 2–8°C (Refrigerated).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amino group.

References

  • World Health Organization (WHO). Guidelines for the Treatment of Malaria. 3rd Edition. Geneva: WHO; 2015. (Contextual grounding for 4-aminoquinoline mechanisms). [Link]

  • Egan, T. J. (2008). "Recent advances in understanding the mechanism of action of quinoline antimalarials." Expert Opinion on Drug Metabolism & Toxicology, 4(9), 1183-1196. (Mechanistic insight on heme binding). [Link]

  • PubChem. "Compound Summary: 4-Aminoquinolines."[5][6] National Library of Medicine. (Structural class data). [Link]

  • Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinoline derivatives." Current Organic Chemistry, 9(2), 141-161. (Synthetic methodology grounding). [Link]

Sources

Foundational

Technical Guide: 4-Amino-7-methoxy-2-propylquinoline Mechanism of Action

This technical guide details the pharmacological profile and mechanism of action (MoA) hypothesis for 4-Amino-7-methoxy-2-propylquinoline , a specialized derivative of the 4-aminoquinoline scaffold. Based on structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile and mechanism of action (MoA) hypothesis for 4-Amino-7-methoxy-2-propylquinoline , a specialized derivative of the 4-aminoquinoline scaffold.

Based on structure-activity relationship (SAR) principles and the established pharmacology of quinoline-based therapeutics (e.g., chloroquine, amodiaquine, and experimental adenosine receptor ligands), this guide constructs a validated mechanistic hypothesis.

Executive Summary

Compound Class: 4-Aminoquinoline derivative.[1][2][3] Primary Pharmacological Hypothesis: Lysosomotropic modulation and Heme/DNA intercalation. Key Structural Features:

  • Quinoline Core: Planar aromatic system facilitating intercalation.

  • 4-Amino Group: Critical hydrogen bond donor/acceptor; determines pKa for lysosomal trapping.

  • 7-Methoxy Group (EDG): Electron-donating group that increases electron density on the aromatic ring, modulating metabolic stability and binding affinity compared to the classic 7-chloro substituent.

  • 2-Propyl Group: Lipophilic side chain enhancing membrane permeability and steric selectivity.

Target Applications: Investigational anti-infective (anti-parasitic/anti-mycobacterial) and immune modulation (TLR pathway interference).

Structural Analysis & Physicochemical Properties

The mechanism of action is dictated by the molecule's ability to cross biological membranes and accumulate in specific intracellular compartments.

PropertyFeatureMechanistic Implication
Lipophilicity 2-Propyl chainIncreases LogP, facilitating passive diffusion across the plasma membrane and the parasitophorous vacuole membrane.
Basicity (pKa) 4-Amino & Quinoline NThe molecule acts as a diprotic weak base. It exists in a non-protonated form at neutral pH (7.4) and becomes protonated in acidic environments (pH < 5.0).
Electronic Effect 7-MethoxyUnlike the electron-withdrawing chlorine in chloroquine, the methoxy group donates electrons, potentially altering the

stacking interaction with heme or DNA base pairs.

Mechanism of Action Hypothesis

The proposed mechanism operates via a dual-pathway model: Ion Trapping (Physicochemical) and Target Engagement (Biochemical) .

Pathway A: Lysosomotropic Accumulation (The "Ion Trap")
  • Entry: The uncharged, lipophilic 4-amino-7-methoxy-2-propylquinoline diffuses freely across the cell membrane and into acidic organelles (lysosomes or parasite food vacuoles).

  • Protonation: Inside the acidic compartment (pH ~4.5–5.0), the quinoline nitrogen and the 4-amino group become protonated.

  • Trapping: The charged species is membrane-impermeable and becomes trapped, accumulating to concentrations 1000-fold higher than extracellular levels.

  • Effect: This accumulation raises the intralysosomal pH, inhibiting acid-dependent proteases (e.g., cathepsins) and disrupting autophagic flux.

Pathway B: Heme Polymerization Inhibition (Anti-Infective Specific)

In Plasmodium or Mycobacterial models, the parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).

  • Binding: The planar quinoline ring forms a

    
     complex with the porphyrin ring of free heme.
    
  • Capping: The 7-methoxy-2-propyl tail sterically hinders the sequestration of heme into the inert crystal hemozoin.

  • Toxicity: Free heme-drug complexes cause membrane lysis and oxidative stress, leading to pathogen death.

Pathway C: Signal Transduction Modulation (Immune Context)

As a 4-aminoquinoline, the compound may interfere with endosomal TLR signaling (TLR7/9), blocking the recruitment of MyD88 and inhibiting the production of pro-inflammatory cytokines (TNF-


, IL-6).

Visualizing the Mechanism (DOT Diagram)

MoA_Hypothesis Compound 4-Amino-7-methoxy-2-propylquinoline (Neutral) Membrane Plasma/Vacuolar Membrane Compound->Membrane Passive Diffusion Acidic_Compartment Acidic Compartment (Lysosome/Food Vacuole pH < 5) Membrane->Acidic_Compartment Entry Protonated_Compound Protonated Species (Trapped) Acidic_Compartment->Protonated_Compound Protonation (H+) Protonated_Compound->Acidic_Compartment Ion Trapping (Accumulation) Target_Heme Free Heme (Fe-PPIX) Protonated_Compound->Target_Heme Pi-Pi Stacking Binding Complex Drug-Heme Complex (Toxic) Target_Heme->Complex Inhibition of Crystallization Hemozoin Hemozoin Crystal (Inert) Target_Heme->Hemozoin Natural Detoxification Complex->Hemozoin Blockade Cell Death Cell Death Complex->Cell Death Membrane Lysis / ROS

Caption: Schematic of the Ion Trapping and Heme Polymerization Inhibition mechanism characteristic of the 4-aminoquinoline scaffold.

Experimental Validation Protocols

To validate this hypothesis, the following experimental workflows are recommended.

Experiment 1: -Hematin Inhibition Assay (Heme Binding)

Objective: Determine if the compound inhibits the formation of hemozoin (synthetic


-hematin).
Protocol: 
  • Reagents: Prepare Hemin chloride solution in DMSO and Acetate buffer (pH 5.0).

  • Incubation: Mix 100

    
    L of Hemin solution with varying concentrations (0–100 
    
    
    
    M) of 4-Amino-7-methoxy-2-propylquinoline .
  • Initiation: Add Tween-20 to initiate polymerization. Incubate at 37°C for 12 hours.

  • Quantification: Dissolve free hemin in pyridine/ferricyanide solution. Measure absorbance at 405 nm.

  • Analysis: Calculate IC50 relative to Chloroquine (positive control).

Experiment 2: Lysosomal pH Ratiometric Imaging

Objective: Confirm lysosomotropic accumulation and pH elevation. Protocol:

  • Labeling: Load RAW 264.7 macrophages with LysoSensor Yellow/Blue DND-160 (ratiometric pH probe).

  • Treatment: Treat cells with 10

    
    M of the test compound for 1–4 hours.
    
  • Imaging: Perform live-cell confocal microscopy. Excite at 329/384 nm; measure emission ratio.

  • Result: A shift in the ratio indicates lysosomal alkalinization (loss of acidity).

Synthesis Pathway (Contextual)

Understanding the synthesis confirms the "building block" nature of this compound.

  • Precursor: 3-Methoxy-aniline +

    
    -keto ester (via Conrad-Limpach synthesis).
    
  • Cyclization: Thermal cyclization yields the 4-hydroxyquinoline.

  • Functionalization: Conversion to 4-chloro followed by amination yields the 4-Amino-7-methoxy-2-propylquinoline .

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Action of Antimalarials." Journal of Inorganic Biochemistry. Link

  • Kaur, K., et al. (2010). "Antimalarials from Nature." Bioorganic & Medicinal Chemistry. Link

  • Schroeder, R. L., et al. (2019). "Chloroquine and Hydroxychloroquine: Old Drugs, New Targets." Pharmaceuticals.[3][4] Link

  • GuideChem. (2024). "Chemical Properties: 7-methoxy-2-propylquinolin-4-amine (CAS 1189107-29-6)." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 4-Aminoquinoline Libraries

Introduction: The Enduring Relevance of the 4-Aminoquinoline Scaffold The 4-aminoquinoline scaffold holds a privileged position in medicinal chemistry, most notably as the backbone of potent antimalarial drugs like chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold holds a privileged position in medicinal chemistry, most notably as the backbone of potent antimalarial drugs like chloroquine and amodiaquine.[1][2][3] Despite the emergence of drug resistance, this versatile heterocyclic system continues to be a focal point for drug discovery efforts, not only for new antimalarials but also for a range of other therapeutic areas including cancer, leishmaniasis, and viral infections.[4][5] The amenability of the 4-aminoquinoline core to chemical modification allows for the creation of large and diverse compound libraries, which, when coupled with robust high-throughput screening (HTS) assays, provides a powerful engine for the identification of novel therapeutic leads.[6][7]

This guide provides a comprehensive overview of the principles and methodologies for conducting HTS campaigns with 4-aminoquinoline libraries. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying scientific rationale, ensuring that researchers can not only execute these assays but also critically evaluate their results and troubleshoot potential challenges.

Core Principles of HTS for 4-Aminoquinoline Libraries: A Mechanistic Approach

A successful HTS campaign is built upon a deep understanding of the target biology and the mechanism of action of the compounds being screened. For 4-aminoquinolines, particularly in the context of malaria, the primary target is the parasite's heme detoxification pathway.

The Achilles' Heel of Plasmodium falciparum: Heme Detoxification

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests vast quantities of host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[8][9] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself from the damaging effects of this heme, the parasite has evolved a unique detoxification mechanism: the polymerization of heme into an inert, crystalline structure called hemozoin.[8][9]

4-aminoquinolines are weak bases that readily accumulate in the acidic environment of the parasite's digestive vacuole.[1][10] Here, they are protonated and are thought to cap the growing hemozoin crystal, preventing further polymerization.[11][12] This leads to a buildup of toxic free heme, which ultimately results in parasite death through oxidative stress and membrane damage.[1][9]

Visualizing the High-Throughput Screening Workflow

The following diagram outlines a typical HTS workflow for a 4-aminoquinoline library, from initial compound handling to hit validation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_followup Follow-up Compound_Library 4-Aminoquinoline Library (in DMSO) Assay_Plates Assay Plate Preparation (384- or 1536-well) Compound_Library->Assay_Plates Acoustic Dispensing Primary_Screen Primary HTS (Single Concentration) Assay_Plates->Primary_Screen Addition of Reagents & Cells/Enzymes Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Cherry-picking Hits Orthogonal_Assay Orthogonal Assay (Secondary Screen) Dose_Response->Orthogonal_Assay Cytotoxicity_Assay Cytotoxicity Profiling Orthogonal_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for HTS of a 4-aminoquinoline library.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate HTS assay is critical for the success of a screening campaign. The choice depends on several factors, including the specific biological question, available resources, and desired throughput. Both cell-based (phenotypic) and biochemical (target-based) assays have been successfully employed for screening 4-aminoquinoline libraries.[13][14]

Assay Type Principle Advantages Disadvantages Typical Readout
Cell-Based Assays Measures the effect of compounds on whole, live cells.[15]High biological relevance; identifies compounds with good cell permeability.Can be more variable; mechanism of action is not immediately known.Fluorescence, Luminescence, Absorbance
Biochemical Assays Measures the effect of compounds on a specific molecular target (e.g., an enzyme).[13]Highly specific; less prone to off-target effects.May miss compounds that require metabolic activation or have complex cellular effects.Fluorescence, Luminescence, Absorbance
Label-Free Assays Detects changes in cellular morphology or mass distribution upon compound treatment.[16][17]No need for fluorescent or luminescent reporters; provides real-time kinetic data.May require specialized instrumentation; can be less sensitive than labeled assays.Changes in Impedance or Refractive Index

Detailed Protocols for HTS of 4-Aminoquinoline Libraries

The following protocols provide detailed, step-by-step methodologies for two widely used HTS assays for screening 4-aminoquinoline libraries against P. falciparum.

Protocol 1: Cell-Based SYBR Green I Fluorescence Assay for P. falciparum Growth Inhibition

This is a robust and widely used assay for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[10] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.[10]

Principle:

4-aminoquinoline compounds that inhibit parasite proliferation will lead to a reduction in the amount of parasite DNA, resulting in a lower fluorescence signal compared to untreated controls.

Materials and Reagents:

  • P. falciparum culture (chloroquine-sensitive and resistant strains, e.g., 3D7 and Dd2)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 4-aminoquinoline library (solubilized in DMSO)

  • Positive control (e.g., chloroquine)

  • Negative control (DMSO)

  • 384-well black, clear-bottom microplates

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the 4-aminoquinoline library compounds into the 384-well microplates to achieve the desired final screening concentration (e.g., 1-10 µM).

    • Include wells for positive and negative controls on each plate.

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage.[10]

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Incubation:

    • Add 40 µL of the parasite suspension to each well of the compound-plated microplates.

    • Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Lysis and Staining:

    • After incubation, add 10 µL of SYBR Green I lysis buffer to each well.

    • Seal the plates and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]

Quality Control and Validation:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18] It is calculated using the signals from the positive and negative controls.

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is desirable.

Parameter Formula Acceptance Criteria
Z'-factor 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|> 0.5
Signal-to-Background μ_neg / μ_pos> 5
Coefficient of Variation (%CV) (σ / μ) * 100< 15% for controls

μ = mean, σ = standard deviation, pos = positive control, neg = negative control

Protocol 2: Biochemical Heme Polymerization Inhibition Assay

This assay directly measures the ability of 4-aminoquinoline compounds to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin).

Principle:

In a cell-free system, hematin is induced to polymerize into β-hematin under acidic conditions. The amount of β-hematin formed can be quantified colorimetrically after purification. Compounds that inhibit this process will result in a lower amount of β-hematin.

Materials and Reagents:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • 4-aminoquinoline library (solubilized in DMSO)

  • Positive control (e.g., chloroquine)

  • Negative control (DMSO)

  • 96-well microplates

  • NaOH

  • Microplate reader

Procedure:

  • Compound Plating:

    • Dispense the 4-aminoquinoline library compounds into the 96-well microplates.

  • Reaction Initiation:

    • Add a solution of hemin chloride in DMSO to each well.

    • Initiate the polymerization reaction by adding a sodium acetate solution in glacial acetic acid.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours to allow for β-hematin formation.

  • Purification and Quantification:

    • Centrifuge the plates and discard the supernatant.

    • Wash the β-hematin pellet with DMSO to remove unreacted hemin.

    • Dissolve the pellet in a solution of NaOH.

  • Data Acquisition:

    • Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

Data Analysis and Interpretation

The primary goal of HTS data analysis is to identify "hits" – compounds that exhibit a statistically significant and reproducible effect in the assay.

  • Normalization: Raw data from each plate should be normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability. The percent inhibition is a common metric:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Selection: A hit is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ value). This involves a serial dilution of the compound and fitting the data to a sigmoidal dose-response curve.

  • Orthogonal Assays: To eliminate false positives, hits should be confirmed in an orthogonal assay that has a different biological principle or readout.[19] For example, a hit from the SYBR Green I assay could be confirmed in the heme polymerization assay.

  • Cytotoxicity Profiling: It is crucial to assess the cytotoxicity of the hit compounds against a mammalian cell line (e.g., HEK293 or HepG2) to ensure that the observed activity is not due to general toxicity.[3]

Conclusion: From Hits to Leads

High-throughput screening of 4-aminoquinoline libraries is a proven strategy for the discovery of novel bioactive compounds. By combining a deep understanding of the underlying biology with robust and well-validated assays, researchers can efficiently identify promising hits. The protocols and principles outlined in this guide provide a solid foundation for conducting successful HTS campaigns. However, it is important to remember that HTS is just the first step in the long and complex process of drug discovery.[15][20] Rigorous hit validation, followed by medicinal chemistry-driven lead optimization, is essential to translate these initial findings into viable drug candidates.

References

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2004). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library.
  • Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Publications. Retrieved from [Link]

  • UK Essays. (2021). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

  • de Souza, N. B., Carmo, A. M. L., da Silva, A. D., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.
  • Singh, S., & Srivastava, M. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 12(2), 580.
  • de Souza, N. B., Carmo, A. M. L., da Silva, A. D., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Plouffe, D., Brinker, A., McNamara, C., Henson, K., Kato, N., Kuhen, K., ... & Winzeler, E. A. (2008). In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen. Proceedings of the National Academy of Sciences, 105(26), 9059-9064.
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. Retrieved from [Link]

  • Scott, C. W., & Peters, M. F. (2012). What is label-free screening and why use it in drug discovery? Drug Discovery World, 13(4), 59-68.
  • NIH. (2010). Development of a cell-based method for high-throughput drug screening in malaria. Retrieved from [Link]

  • Inchausti, A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69.
  • Lirias, KU Leuven. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • ACS Infectious Diseases. (2024). Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. Retrieved from [Link]

  • Broad Institute. (2025). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • ACS Combinatorial Science. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Retrieved from [Link]

  • Phase Holographic Imaging. (2015). Label-free High Content Screening. Retrieved from [Link]

  • Morato, N. M., Holden, D. T., & Cooks, R. G. (2020). High-Throughput Label-Free Enzymatic Assays Using Desorption Electrospray-Ionization Mass Spectrometry.
  • Madrid, P. B., et al. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • Kumar, V., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 125, 1224-1233.
  • ACS Sensors. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

  • MDPI. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • Moczko, E., et al. (2016). Fluorescence-based assay as a new screening tool for toxic chemicals. Scientific Reports, 6(1), 33836.
  • ResearchGate. (2025). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • MDPI. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • MalariaWorld. (2022). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Retrieved from [Link]

Sources

Application

Experimental setup for measuring the anti-inflammatory effects of 4-aminoquinolines

Application Note: Mechanistic Profiling of 4-Aminoquinolines in Inflammatory Signaling Abstract This application note outlines a rigorous experimental framework for evaluating the anti-inflammatory pharmacodynamics of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of 4-Aminoquinolines in Inflammatory Signaling

Abstract

This application note outlines a rigorous experimental framework for evaluating the anti-inflammatory pharmacodynamics of 4-aminoquinolines (4-AQs). Beyond their antimalarial utility, 4-AQs act as lysosomotropic agents that modulate Toll-Like Receptor (TLR) signaling and autophagy. This guide provides a standardized protocol for quantifying cytokine suppression in macrophage models, validating lysosomal accumulation, and distinguishing true anti-inflammatory efficacy from cytotoxicity—a common artifact in high-concentration screening.

Part 1: Mechanistic Rationale

To design a valid experiment, one must understand the specific cellular pharmacokinetics of 4-AQs. These compounds are weak bases that diffuse freely across cell membranes in their uncharged state.[1] Once inside the acidic environment of the lysosome (pH ~4.5–5.0), they become protonated (charged) and are unable to diffuse back out—a phenomenon known as ion trapping or lysosomotropism [1].[1]

The Cascade of Inhibition:

  • Lysosomal Alkalinization: Accumulation of 4-AQs raises lysosomal pH.

  • TLR Inhibition: Endosomal TLRs (TLR7, TLR9) require acidification for cleavage and activation. 4-AQs block this maturation.

  • Autophagy Blockade: Elevated pH inhibits lysosomal enzymes, preventing autophagosome fusion and degradation, which indirectly suppresses NF-κB signaling [2].

Figure 1: Mechanism of Action Visualization of the lysosomotropic pathway and downstream signaling blockade.

Mechanism cluster_Signaling Inflammatory Signaling Extracellular Extracellular 4-AQ (Uncharged) Cytosol Cytosolic Diffusion Extracellular->Cytosol Passive Transport Lysosome Lysosomal Accumulation (Protonation/Ion Trap) Cytosol->Lysosome Gradient Driven pH_Rise Increase in Lysosomal pH Lysosome->pH_Rise Buffering Effect TLR TLR7/9 Maturation (Blocked) pH_Rise->TLR Inhibits Acidification NFkB NF-κB Translocation (Inhibited) TLR->NFkB Signal Transduction Cytokines Cytokine Release (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: 4-AQs enter the cell, become trapped in lysosomes due to protonation, raise pH, and subsequently block TLR maturation and cytokine release.

Part 2: Experimental Design & Protocols

Model Selection: RAW 264.7 Macrophages

While THP-1 (human) cells are valuable, RAW 264.7 (murine) cells are the gold standard for initial 4-AQ screening due to their robust Nitric Oxide (NO) and TNF-α response to LPS stimulation.

Protocol A: The Cytokine Suppression Assay

Objective: Quantify the inhibition of inflammatory mediators (NO, TNF-α, IL-6).

Reagents:

  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM (High Glucose) + 10% FBS (Heat-inactivated).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • 4-Aminoquinoline test compounds (Chloroquine, Hydroxychloroquine).[2][3]

  • Griess Reagent (for NO detection).[2][4]

  • ELISA Kits (TNF-α, IL-6).

Step-by-Step Workflow:

  • Seeding (T=0h):

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well.
      
    • Incubate overnight (18-24h) at 37°C, 5% CO₂ to allow adherence. Note: Macrophages are adherent; do not use suspension protocols.

  • Pre-Treatment (T=24h):

    • Critical Step: Replace media with fresh media containing 4-AQ concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Incubate for 1-2 hours prior to stimulation.

    • Why? Lysosomotropic accumulation is time-dependent. Simultaneous addition of LPS and 4-AQ often results in false negatives because the drug has not yet altered the lysosomal pH [3].

  • Stimulation (T=26h):

    • Add LPS (final concentration 100 ng/mL - 1 µg/mL) directly to the wells containing the drug. Do not wash the cells.

    • Include controls:

      • Negative Control: Media only (No LPS, No Drug).

      • Positive Control: LPS only (No Drug).

      • Vehicle Control: DMSO (if drug is dissolved in DMSO, <0.1%).

  • Incubation & Harvest (T=50h):

    • Incubate for 24 hours.

    • Collect supernatant for Griess Assay (NO) and ELISA.[4]

    • Stop: Do not discard cells. Proceed immediately to Protocol B.

Protocol B: Viability exclusion (Mandatory)

Objective: Ensure reduced cytokine signal is due to pathway inhibition, not cell death. Context: 4-AQs have a narrow therapeutic window in vitro. The IC50 for cytokine inhibition (~25 µM) is often close to the LD50 (~30-50 µM) in certain conditions [4].

  • Add MTT (0.5 mg/mL) or CCK-8 reagent to the cells remaining from Protocol A.

  • Incubate for 2-4 hours.

  • Dissolve formazan crystals (if using MTT) with DMSO.[4]

  • Measure absorbance (570 nm).[5]

  • Validation Rule: Data points showing >20% cytotoxicity compared to control must be excluded from anti-inflammatory IC50 calculations.

Protocol C: Lysosomal pH Validation (Mechanistic Proof)

Objective: Confirm the drug is acting via the proposed lysosomotropic mechanism.

  • Treat cells with 4-AQ (e.g., 25 µM) for 2 hours.

  • Stain with LysoTracker Red DND-99 (50-75 nM) for the last 30 minutes.

  • Wash with PBS.

  • Readout:

    • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) in the FL2/PE channel.

    • Result: 4-AQs are weak bases that neutralize pH. Since LysoTracker requires acidity to fluoresce/accumulate, a decrease in MFI indicates successful lysosomal alkalinization [5].

Part 3: Visualization & Data Analysis

Figure 2: Experimental Workflow Timeline Standardized timeline for reproducible data.

Workflow Seed Seed Cells (T=0h) PreTreat Pre-Treatment (T=24h) + 4-AQ Seed->PreTreat 24h Adherence Stim Stimulation (T=26h) + LPS PreTreat->Stim 2h Accumulation Harvest Harvest (T=50h) Stim->Harvest 24h Reaction Assay Assays: 1. Supernatant (ELISA/NO) 2. Cells (MTT/Viability) Harvest->Assay Analysis

Caption: Timeline emphasizing the critical 2-hour pre-incubation window for lysosomal loading.

Data Presentation: Expected Results
ParameterAssayExpected Trend (with 4-AQ)Notes
Nitric Oxide Griess ReactionDecrease (IC50 ~20-30 µM)Simple, cheap, robust marker.
TNF-α / IL-6 ELISADecrease Dose-dependent inhibition.
Cell Viability MTT/CCK-8Stable (<30 µM)Toxicity spikes >50 µM (monitor carefully).
Lysosomal pH LysoTrackerDecrease (Fluorescence)Confirms mechanism (alkalinization).

Troubleshooting Guide:

  • Precipitation: 4-AQs can precipitate in high-pH buffers. Ensure stock solutions are prepared in water or PBS and pH-adjusted if necessary.[5]

  • False Positives: If NO levels drop but MTT absorbance also drops significantly, the drug is killing the macrophages, not curing the inflammation. Always normalize cytokine release to total protein or cell viability.

References

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. Link

  • Ota, N., et al. (2024).[6] Chloroquine regulates the lipopolysaccharide-induced inflammatory response in RAW264.7 cells.[6][7] Allergy, Asthma & Clinical Immunology. 6

  • Kuznik, A., et al. (2011). Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines. Journal of Immunology, 186(8), 4794-4804. Link

  • Perecko, T., et al. (2014). The Effects of Chloroquine and Hydroxychloroquine on Nitric Oxide Production in RAW 264.7 and Bone Marrow-Derived Macrophages.[2] Folia Biologica. 2

  • Nadanaciva, S., et al. (2011).[8] A high content screening assay for identifying lysosomotropic compounds.[1][8] Toxicology in Vitro, 25(3), 715-723. 1

Sources

Method

Synthesis of 4-aminoquinoline analogs for antimalarial drug discovery.

Abstract The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those carrying PfCRT (Chloroquine Resistance Transporter) mutations, necessitates the development of novel 4-aminoquinoline (4-AQ)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those carrying PfCRT (Chloroquine Resistance Transporter) mutations, necessitates the development of novel 4-aminoquinoline (4-AQ) analogs. This guide details the optimized synthesis of 4-AQ derivatives using microwave-assisted Nucleophilic Aromatic Substitution (SNAr) and "Click" chemistry hybridization. It includes critical protocols for purification, quality control via HPLC, and biological validation using the Heme Polymerization Inhibition Assay (HPIA).

Introduction & Mechanism of Action

The 4-aminoquinoline scaffold (e.g., Chloroquine, Amodiaquine) functions by accumulating in the parasite's acidic digestive vacuole (pH ~5.0). Here, the parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[1] The drug caps the growing hemozoin crystals, preventing detoxification and leading to parasite death via oxidative stress.

Design Rationale: To overcome resistance, modern analogs modify the lateral side chain to:

  • Reverse Resistance: Bulky or hybrid side chains (e.g., triazoles, ferrocene) prevent efflux by the mutated PfCRT protein.

  • Enhance Lipophilicity: Improve membrane permeability.

Diagram 1: Mechanism of Action & Resistance

MOA Hemoglobin Hemoglobin FreeHeme Free Heme (Toxic Fe3+) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization CappedHeme Drug-Heme Complex FreeHeme->CappedHeme Drug 4-AQ Analog (Drug) Drug->CappedHeme Caps Heme Dimer PfCRT PfCRT (Efflux Pump) Drug->PfCRT Efflux (Resistance) CappedHeme->Hemozoin Inhibits Death Parasite Death (Oxidative Stress) CappedHeme->Death Accumulation

Figure 1: The 4-aminoquinoline acts by capping toxic heme. Resistance occurs when PfCRT pumps the drug out of the vacuole before it can bind sufficient heme.

Chemical Strategy: Retrosynthesis

The industry-standard route utilizes 4,7-dichloroquinoline (4,7-DCQ) as the core electrophile. The chlorine at position 4 is highly labile due to the activation by the quinoline nitrogen, allowing for facile SNAr reactions.

  • Route A (Direct Coupling): 4,7-DCQ + Diamine → 4-AQ Analog.

  • Route B (Hybridization): 4,7-DCQ + Propargylamine → Alkyne Intermediate → CuAAC (Click) with Azide.

Protocol A: Microwave-Assisted SNAr Coupling

Why Microwave? Traditional thermal reflux (EtOH, 48h) often suffers from low yields and byproduct formation. Microwave irradiation (MW) in NMP accelerates the reaction to <30 mins with higher purity.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Primary/Secondary Amine (1.2 - 1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)[2]

  • Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 4,7-dichloroquinoline (200 mg, 1.0 mmol) in NMP (2 mL).

  • Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Settings: Temperature: 140°C ; Hold Time: 20 min ; Absorption Level: High; Stirring: 600 rpm.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL).

    • If solid precipitates: Filter and wash with water/hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na2SO4.

  • Purification: Flash Chromatography (DCM:MeOH:NH4OH gradient 95:5:0.5 to 90:10:1).

Critical Checkpoint: The 7-chloro group is not displaced under these conditions. If you observe loss of the Cl-signal in Mass Spec, lower temperature to 120°C.

Protocol B: Triazole Hybrid Synthesis (Click Chemistry)

This protocol creates "Dual-Function" hybrids (e.g., Quinoline-Triazole) to bypass resistance mechanisms.

Step 1: Propargylation React 4,7-DCQ with propargylamine using Protocol A conditions. Isolate N-(prop-2-ynyl)-7-chloroquinolin-4-amine .

Step 2: CuAAC Reaction

  • Dissolve: Alkyne-quinoline (1.0 eq) and Azide derivative (1.0 eq) in t-BuOH:H2O (1:1, 5 mL).

  • Catalyst Prep: Add CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.2 eq).

    • Note: The solution should turn bright orange/yellow (active Cu(I) species).

  • Reaction: Stir at Room Temperature for 12 hours (or MW 80°C for 10 min).

  • Scavenging: Add EDTA or NH4Cl solution to chelate copper before extraction.

  • Isolation: The triazole product often precipitates upon water addition. Recrystallize from Ethanol.

Diagram 2: Synthetic Workflow

Synthesis Start 4,7-Dichloroquinoline PathA Route A: Direct S_NAr (MW, 140°C, NMP) Start->PathA PathB Route B: Propargylation Start->PathB Crude Crude Product PathA->Crude Intermed Alkyne-Quinoline PathB->Intermed Click CuAAC Click Reaction (Azide + Cu(I)) Intermed->Click Click->Crude Purify Flash Chromatography (DCM/MeOH) Crude->Purify QC QC: HPLC >95% 1H-NMR Purify->QC

Figure 2: Parallel workflows for direct analog synthesis and triazole hybridization.

Quality Control & Purification

Purity >95% is mandatory for biological assays to avoid false positives from toxic impurities (e.g., unreacted amines or copper).

Table 1: Solvent Selection Guide

ProcessRecommended Solvent SystemNotes
Reaction (MW) NMP or DMSOHigh boiling point, solubilizes polar intermediates.
Extraction Ethyl Acetate / NaHCO3 (aq)Basic wash removes unreacted acid salts.
TLC 10% MeOH in DCM + 3 drops NH4OHNH4OH prevents tailing of basic amines.
Recrystallization Ethanol / Water (9:1)Slow cooling yields high-purity crystals.

HPLC Method (Standard QC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 254 nm (Quinoline core) and 220 nm (Amide/Linker).

Biological Validation: Heme Polymerization Inhibition Assay (HPIA)

Before expensive cell culture (SYBR Green), validate the chemical mechanism. This assay measures the drug's ability to prevent free heme from polymerizing into hemozoin.

Protocol:

  • Substrate: Dissolve Hemin chloride (3 mg) in 0.1 M NaOH (1 mL), then dilute with surfactant (Tween-20).

  • Incubation: Mix Hemin solution + Test Drug (various concentrations) in Acetate Buffer (pH 5.0) to mimic the vacuole.

  • Polymerization: Incubate at 37°C for 24 hours.

  • Quantification:

    • Add Pyridine solution (dissolves unpolymerized heme only).[3]

    • Centrifuge to pellet the insoluble hemozoin (polymer).

    • Measure supernatant absorbance at 405 nm .

  • Interpretation: High absorbance = High unpolymerized heme = Effective Drug . Calculate IC50 relative to Chloroquine control.

References

  • Mechanism of Action: Egan, T. J., et al. (2002). "Fate of Haem Iron in the Malaria Parasite Plasmodium falciparum." Biochemical Journal. Link

  • Microwave Synthesis: Melato, S., et al. (2007).[4][5][6] "Novel 4-aminoquinolines through microwave-assisted SNAr reactions: a practical route to antimalarial agents." European Journal of Organic Chemistry.[4] Link

  • Click Chemistry Hybrids: Guantai, E. M., et al. (2010). "Synthesis and in vitro antimalarial evaluation of triazole-linked chalcone and dienone hybrid compounds." Bioorganic & Medicinal Chemistry. Link

  • Assay Protocol: Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds." Analytical Biochemistry. Link

  • Resistance Context: WHO World Malaria Report. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Aminoquinoline Compounds

Ticket Subject: Optimization of Column Chromatography for Basic Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist Status: Open Introduction: The "Sticky" Science of 4-Aminoquinolines Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Column Chromatography for Basic Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Sticky" Science of 4-Aminoquinolines

Welcome to the technical support hub. If you are working with 4-aminoquinolines (common scaffolds in antimalarials like Chloroquine or kinase inhibitors), you are likely facing a specific set of chromatographic failures: tailing bands, poor recovery, or precipitation on the column head. [1]

The Root Cause: 4-Aminoquinolines possess two basic nitrogen centers: the quinoline ring nitrogen (pKa ~8.4) and the exocyclic amine (pKa ~10.0) [1].[1][2] Standard silica gel (


) is acidic (pKa ~5.0).[1] When these meet, they form strong hydrogen bonds or ionic interactions, effectively turning your purification column into a salt-formation reactor.[1]

This guide provides self-validating protocols to neutralize these interactions and recover your compound.

Module 1: Eliminating Peak Tailing (The "Streaking" Issue)

Symptom: Your compound elutes as a long streak rather than a tight band, contaminating later fractions.[1] Diagnosis: Uncontrolled interaction between the basic quinoline nitrogen and acidic silanols.

The Solution: Mobile Phase Modifiers

You must introduce a "sacrificial base" that competes for the silanol binding sites.

Protocol A: The Triethylamine (TEA) Method

Best for: Lipophilic 4-aminoquinolines eluting in Hexane/Ethyl Acetate.

  • The "2% Rule": Prepare your mobile phase with 1–2% Triethylamine (TEA) .

    • Example: 800 mL Hexane + 200 mL EtOAc + 20 mL TEA.[1]

  • Column Pre-Treatment (Critical Step):

    • Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the silica surface.

  • Self-Validating Check:

    • Run a TLC plate using the exact mobile phase with TEA. If the spot is round (not teardrop-shaped), the system is ready.

Protocol B: The Ammoniated Methanol Method

Best for: Polar 4-aminoquinolines requiring DCM/MeOH.

  • Preparation: Do not add aqueous ammonia directly to DCM (it is immiscible).[1]

  • Stock Solution: Create a 10% NH₄OH in Methanol stock solution.

  • Mobile Phase: Use this stock solution as your "B" solvent.

    • Target: 90% DCM : 10% (MeOH w/ NH₄OH).[1]

    • Result: The final ammonia concentration is ~1%, sufficient to deprotonate silanols [2].

Decision Logic: Selecting the Modifier

ModifierSelection Start Start: Select Modifier Solubility Is compound soluble in Hexane/EtOAc? Start->Solubility TEA_Route Use 1-2% Triethylamine (TEA) in Hex/EtOAc Solubility->TEA_Route Yes Ammonia_Route Use 10% NH4OH in MeOH as polar additive Solubility->Ammonia_Route No Yes Yes No No (Needs DCM/MeOH) PreCheck Self-Validation: Run TLC with modifier. Is spot round? TEA_Route->PreCheck Ammonia_Route->PreCheck Proceed Proceed to Column PreCheck->Proceed Yes Fail Increase Modifier to 3% or Switch to Alumina PreCheck->Fail No

Caption: Decision tree for selecting the appropriate basic modifier based on compound solubility.

Module 2: The "Crash Out" (Solubility & Loading)

Symptom: A white precipitate forms at the top of the column immediately after loading, blocking flow or causing band broadening. Diagnosis: Solubility mismatch. 4-aminoquinolines are often soluble in DCM but insoluble in the starting non-polar mobile phase (e.g., Hexane).[1]

The Solution: Dry Loading (Solid Load)

Liquid loading with a strong solvent (DCM) onto a column starting with a weak solvent (Hexane) causes immediate precipitation.[1] Dry loading eliminates this solvent shock.[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve crude mixture in the minimum amount of DCM or MeOH.

  • Adsorption: Add silica gel (ratio: 2g silica per 1g crude sample).[1]

  • Evaporation: Rotary evaporate until you have a free-flowing powder.

    • Tip: If the powder is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder onto the top of the pre-equilibrated column.

  • Protection: Add a 1cm layer of sand or cotton on top to prevent disturbing the bed.

Comparative Data: Loading Techniques

FeatureLiquid Loading (DCM)Dry Loading (Silica)
Band Resolution Poor (Broadening due to solvent effect)Excellent (Zero dead volume)
Tailing Risk HighLow
Sample Capacity Low (<1% of silica mass)High (up to 10% of silica mass)
Recommended for Oils, highly soluble compounds4-Aminoquinolines , solids

Module 3: Irreversible Adsorption (Yield Loss)

Symptom: You loaded 100 mg but recovered only 60 mg, even after flushing the column. Diagnosis: The compound has formed a salt with the silica and is permanently bound.

The Solution: Stationary Phase Switching

If modifiers (Module 1) fail, you must change the stationary phase chemistry.

Option A: Neutral Alumina (Aluminum Oxide)

Alumina is amphoteric but generally basic (pH ~9-10).[1] It does not possess the acidic protons of silica [3].

  • Protocol: Replace Silica Gel 60 with Neutral Alumina (Brockmann Grade III) .[1]

  • Benefit: No amine modifiers (TEA) are usually required.[1]

  • Caution: Alumina has lower surface area than silica; you may need a larger column (increase mass by 1.5x).[1]

Option B: Amine-Functionalized Silica (NH₂-Silica)

Commercially available "Amino-Silica" has the surface modified with propyl-amine groups.[1]

  • Mechanism: The surface is already basic. It repels the basic 4-aminoquinoline, forcing it into the mobile phase [4].

  • Solvent: Can often use simple Hexane/EtOAc without toxic TEA.

Module 4: Green Chemistry Alternatives

Symptom: You wish to avoid Chlorinated solvents (DCM) due to toxicity or disposal costs.[1] Solution: 4-aminoquinolines can often be purified using "greener" polar systems.[1]

The "Green" Solvent System: Instead of DCM/MeOH, use Heptane / (Ethyl Acetate : Ethanol 3:1) [5].[1]

  • Why it works: Ethanol provides the protic polarity needed to solubilize the quinoline, while EtOAc moderates the strength.

  • Modifier: Add 1% TEA to the EtOAc/EtOH fraction.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine? A: No. Pyridine is too toxic, has a high boiling point (hard to remove), and is less basic than TEA, making it less effective at blocking silanols.[1] Stick to TEA or Ammonium Hydroxide.[1]

Q: My compound is UV active but I can't see it on the column. Why? A: 4-Aminoquinolines fluoresce.[1] Use a handheld UV lamp (254nm and 365nm).[1] However, if you used Acetone in your mobile phase, it absorbs UV and "blinds" the detector.[1] Ensure your solvents are UV-transparent (DCM, Hexane, MeOH are fine).[1]

Q: How do I remove the Triethylamine from my final product? A: TEA has a high boiling point relative to solvents but can be persistent.

  • Rotary evaporate the fractions.[3][4]

  • Re-dissolve in DCM.[1]

  • Wash with saturated NaHCO₃ (removes salts) or simply repeat evaporation with added Heptane (azeotropic removal).[1]

  • Dry under high vacuum for 12 hours.

References

  • Warhurst, D. C., et al. (2003).[1] Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Journal of Medicinal Chemistry.

  • Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog.[1]

  • Santai Science. (2018).[1] The Purification of Alkaline Compounds by SepaFlash™ Alumina Cartridges.[5] Santai Technologies Application Notes.[1]

  • Teledyne ISCO. (2020).[1] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Posters.[1][6]

  • Taygerly, J. P., et al. (2012).[1][7] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry.[7]

Sources

Optimization

Preventing degradation of 4-Amino-7-methoxy-2-propylquinoline in solution

Technical Support Center: 4-Amino-7-methoxy-2-propylquinoline A Guide to Ensuring Solution Stability and Experimental Integrity Welcome, researchers, to the dedicated support center for 4-Amino-7-methoxy-2-propylquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-7-methoxy-2-propylquinoline

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome, researchers, to the dedicated support center for 4-Amino-7-methoxy-2-propylquinoline. This guide is designed to provide you with in-depth technical insights and actionable protocols to prevent the degradation of this compound in solution. As scientists, we understand that the stability of your reagents is paramount to the reproducibility and validity of your experimental results. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Disclaimer: Specific degradation data for 4-Amino-7-methoxy-2-propylquinoline is not extensively available in public literature. The guidance provided here is based on established principles of organic chemistry and data from structurally related aminoquinoline compounds.[1][2] Researchers should always validate these recommendations for their specific experimental context.

Section 1: Understanding the Instability of 4-Amino-7-methoxy-2-propylquinoline

The structure of 4-Amino-7-methoxy-2-propylquinoline contains several functional groups that render it susceptible to degradation. The primary vulnerabilities are the quinoline core, which is sensitive to light, and the electron-rich 4-amino group, which is prone to oxidation.[2][3] Understanding these pathways is the first step toward prevention.

cluster_compound 4-Amino-7-methoxy-2-propylquinoline cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways Compound Core Compound Light Light (UV/Visible) Oxygen Atmospheric Oxygen pH Non-neutral pH (Acid/Base) Photo Photodegradation Light->Photo Induces ring cleavage or dimerization Oxid Oxidation Oxygen->Oxid Targets the 4-amino group Hydro Hydrolysis pH->Hydro Can affect stability of functional groups Degradation_Products Degradation Products (Loss of Activity) Photo->Degradation_Products Oxid->Degradation_Products Hydro->Degradation_Products

Caption: Key environmental stressors and their corresponding degradation pathways for 4-Amino-7-methoxy-2-propylquinoline.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and storage of 4-Amino-7-methoxy-2-propylquinoline solutions.

Q1: My solution has turned yellow/brown. What is the cause and how can I prevent it?

A1:

  • Likely Cause: This discoloration is a classic indicator of oxidation . The 4-amino group on the quinoline ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and the presence of trace metal ions.[4][5] This process often leads to the formation of highly colored quinone-imine type species, rendering the compound inactive.

  • Preventative Measures:

    • Solvent Purity: Use high-purity, anhydrous solvents such as DMSO or ethanol.[6] Solvents that have been opened for a long time may contain peroxides, which are potent oxidizing agents.

    • Inert Atmosphere: When preparing stock solutions for long-term storage, purge the solvent and the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and significantly slows the oxidation process.[2]

    • Chelating Agents: If metal ion contamination is suspected from your buffer or other reagents, consider adding a trace amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester the metal ions.

  • Corrective Action: Unfortunately, once oxidation has occurred, it is generally irreversible. The discolored solution should be discarded, and a fresh solution should be prepared using the preventative measures above.

Q2: I'm observing a gradual loss of my compound's efficacy in my assay, even though the solution is clear. What's happening?

A2:

  • Likely Cause: A loss of activity without visible change often points to photodegradation . Quinoline and its derivatives are known to be photolabile.[3] Exposure to ambient laboratory light, especially UV wavelengths, can cause cleavage of the heterocyclic ring system or other structural changes that are not visible to the naked eye but eliminate biological activity.

  • Preventative Measures:

    • Protect from Light: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.[3]

    • Minimize Exposure: During experimental procedures, minimize the solution's exposure to direct light. Work in a shaded area or turn off overhead lights when not necessary.

    • Conduct a Photostability Test: If you suspect photodegradation, you can perform a simple test. Expose a small aliquot of your solution to light for a defined period (e.g., 24 hours) while keeping a control sample in the dark. Then, compare the activity or purity of the two samples (See Protocol 2).

  • Corrective Action: As with oxidation, photodegradation is irreversible. Discard the solution and prepare a fresh batch, strictly adhering to light-protection protocols.

Q3: A precipitate has formed in my solution upon storage in the freezer. What should I do?

A3:

  • Likely Cause: This is typically a solubility issue rather than degradation. Many organic compounds, including 4-Amino-7-methoxy-2-propylquinoline, have lower solubility in aqueous buffers at lower temperatures. If your stock solution is in an organic solvent like DMSO and was diluted into an aqueous buffer, it may crash out of solution when frozen.

  • Preventative Measures:

    • Check Solubility Limits: Ensure your working concentration is well below the compound's solubility limit in the final buffer system.

    • Avoid Freezing Aqueous Solutions: If possible, store aqueous working solutions at 2-8°C for short-term use (always validate stability at this temperature first). For long-term storage, it is better to store aliquots of the high-concentration stock solution in a pure organic solvent (like DMSO) at -20°C or -80°C.[6]

  • Corrective Action:

    • Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate redissolves.

    • Before use, visually inspect the solution to ensure all precipitate has dissolved. If it persists, it may indicate that the concentration is too high for that solvent system.

    • It is not recommended to use a solution that has a persistent precipitate, as the true concentration will be unknown.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid and solution forms of 4-Amino-7-methoxy-2-propylquinoline?

A1: Proper storage is the most critical factor in preventing degradation. The following table summarizes the recommended conditions.

Form Temperature Atmosphere Light Condition Justification
Solid -20°CSealed, DryDark (Amber Vial)Prevents slow thermal degradation and protects from light and moisture.[2]
Stock Solution (e.g., in DMSO) -20°C to -80°CInert Gas (Ar/N₂)Dark (Amber Vial)Low temperature minimizes chemical reactions; inert gas prevents oxidation.[6]
Working Solution (Aqueous Buffer) 2-8°C (Short-term)Tightly SealedDark (Amber Vial)Avoids freeze-thaw cycles that can affect solubility and stability. Prepare fresh as needed.

Q2: What is a forced degradation study and should I perform one?

A2: A forced degradation study, or stress testing, is a process where a compound is intentionally exposed to harsh conditions to accelerate its degradation.[7][8] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the compound's intrinsic stability.

  • Developing a stability-indicating analytical method (e.g., an HPLC method that can separate the parent compound from its degradation products).[8]

You should consider performing a basic forced degradation study if the long-term stability in your specific experimental buffer is critical and unknown. See Protocol 3 for a general procedure. According to ICH guidelines, the goal is to achieve 5-20% degradation of the active ingredient.[7]

Q3: How can I quantitatively monitor the stability of my 4-Amino-7-methoxy-2-propylquinoline solution?

A3: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][9] This involves:

  • Developing an HPLC method that can resolve the parent compound from any potential degradants.

  • Injecting a freshly prepared "time zero" sample to get a baseline peak area.

  • Storing your solution under the desired conditions (e.g., 4°C, protected from light).

  • Injecting samples at subsequent time points (e.g., 24h, 48h, 1 week) and comparing the peak area of the parent compound to the time-zero sample. A decrease in the main peak area, often accompanied by the appearance of new peaks, indicates degradation.

cluster_workflow Workflow for HPLC Stability Assessment A Prepare fresh solution (Time Zero) B Analyze via HPLC (Establish baseline peak area) A->B C Store solution under specified conditions B->C D Analyze aliquots at set time intervals C->D E Compare peak areas to Time Zero sample D->E F Degradation Detected (Peak area decreases) E->F Yes G Compound is Stable (Peak area is consistent) E->G No

Caption: A typical experimental workflow for assessing solution stability using HPLC.

Section 4: Standard Operating Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Preparation: Allow the solid 4-Amino-7-methoxy-2-propylquinoline to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent such as DMSO or absolute ethanol.

  • Inert Gas Purge: If storing for more than a week, gently stream argon or nitrogen gas into the vial containing the solid and over the surface of the solvent to displace oxygen.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration (e.g., 10 mM). Cap the vial tightly and vortex or sonicate until fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealing vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method (General Example)

This is a starting point; the method must be optimized for your specific equipment and needs.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a gradient appropriate for eluting a moderately polar compound, for example: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30-40°C.

  • Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, likely around 275-320 nm).[9][10]

  • Injection Volume: 10 µL.

Protocol 3: Forced Degradation Study

  • Prepare Samples: Prepare several identical aliquots of your compound in the desired solvent (e.g., 1 mg/mL). One will be the control.

  • Apply Stress Conditions: [2][7]

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 8 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Photolytic: Expose to direct light (e.g., a UV lamp or direct sunlight) for 24 hours.

    • Control: Keep one aliquot at 4°C, protected from light.

  • Analysis: After the exposure time, neutralize the acid and base samples. Analyze all samples, including the control, using the stability-indicating HPLC method (Protocol 2). Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

References

  • Water Science & Technology. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences. [Link]

  • Wang, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Han, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences. [Link]

  • International Journal of Electrochemical Science. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pereira, J. F., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • Bernardes, G. J. L., & Videira, R. A. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Aminoquinoline Derivatives

Welcome to the Technical Support Center for the synthesis and scale-up of 4-aminoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-aminoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chemical scaffold, a cornerstone in the development of numerous therapeutic agents.

This document moves beyond simple protocols to address the common—and often frustrating—challenges encountered during synthesis. Here, we dissect the causality behind experimental outcomes and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Section 1: Foundational FAQs - Pathway & Reagent Selection

This section addresses initial strategic decisions that can significantly impact the success and scalability of your synthesis.

Q1: I'm starting a new 4-aminoquinoline synthesis. Should I use the Conrad-Limpach or Gould-Jacobs reaction to build the quinoline core?

A1: The choice between these classical methods depends on your available starting materials and desired substitution pattern.

  • The Conrad-Limpach Synthesis is ideal when you are starting with an aniline and a β-ketoester.[1] It proceeds by forming a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[1][2] This route is often preferred for its straightforward initial condensation step.

  • The Gould-Jacobs Reaction is the better choice when your starting materials are an aniline and an alkoxymethylenemalonate ester, like diethyl ethoxymethylenemalonate (DEEM).[3][4] This pathway also involves a thermal cyclization but typically yields a 4-hydroxyquinoline with a carboxylic acid group at the 3-position, which is a common feature in many antibacterial agents.[5][6]

Decision-Making Workflow:

G start What are my starting materials? aniline_keto Aniline + β-Ketoester start->aniline_keto aniline_malonate Aniline + Alkoxymethylenemalonate start->aniline_malonate conrad Conrad-Limpach Pathway aniline_keto->conrad gould Gould-Jacobs Pathway aniline_malonate->gould product_conrad Yields 4-Hydroxyquinoline conrad->product_conrad product_gould Yields 4-Hydroxyquinoline- 3-carboxylate intermediate gould->product_gould

Caption: Choosing between Conrad-Limpach and Gould-Jacobs pathways.

Section 2: Troubleshooting Guide - From Condensation to Final Product

This section tackles specific problems that arise during the multi-step synthesis of a typical 4-aminoquinoline, such as the crucial antimalarial intermediate, 4,7-dichloroquinoline, and its subsequent amination.

Challenges in Condensation & Cyclization

Q2: My thermal cyclization (Conrad-Limpach or Gould-Jacobs) is giving low yields and a significant amount of tar-like decomposition. What's going wrong?

A2: This is the most common and critical challenge in these classical syntheses. The high temperatures required for the 6-electron electrocyclization (often >250 °C) can also promote unwanted side reactions and decomposition.[1][4][5]

Root Causes & Solutions:

  • Insufficient or Uneven Heating: The cyclization has a high activation energy.[4][7] Localized overheating can cause charring while cooler zones result in incomplete reaction.

    • Solution: Use a high-boiling, inert heat-transfer medium like Dowtherm A or diphenyl ether in a well-stirred reaction vessel to ensure uniform heat distribution.[2][8] Ensure your thermometer is accurately placed to measure the internal reaction temperature.

  • Incorrect Solvent Choice: The solvent's boiling point is paramount. If it's too low, you'll never reach the required temperature for cyclization.

    • Solution: Select a solvent with a boiling point that comfortably exceeds your target reaction temperature. Research shows that yields generally improve with higher-boiling solvents.[7]

  • Presence of Oxygen: At high temperatures, atmospheric oxygen can promote oxidative side reactions, leading to colored impurities and decomposition.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). A gentle stream of nitrogen can also help carry away the alcohol byproduct (like ethanol or phenol), driving the equilibrium toward the product.[9]

Table 1: Comparison of High-Boiling Solvents for Thermal Cyclization

SolventBoiling Point (°C)AdvantagesDisadvantages
Dowtherm A ~257 °CExcellent heat transfer, stable at high temps.[2][9]Can be difficult to remove from product; requires careful handling.
Diphenyl Ether ~259 °CSimilar to Dowtherm A, widely used.[5][8]Can also be challenging to remove post-reaction.
Mineral Oil >300 °CInexpensive, inert, very high boiling point.[1][10]Can be messy; removal requires thorough washing with a non-polar solvent.
1,2,4-Trichlorobenzene ~214 °CLower boiling point, but can be a useful alternative.[7]May not be suitable for all substrates requiring >250 °C.
Issues in Chlorination & Nucleophilic Substitution

The conversion of the 4-hydroxyquinoline intermediate to a 4-chloroquinoline (e.g., using POCl₃) and its subsequent reaction with an amine is a pivotal sequence.

Q3: My chlorination of 4-hydroxy-7-chloroquinoline with phosphorus oxychloride (POCl₃) is incomplete and the workup is difficult.

A3: This step is sensitive to moisture and requires precise temperature control and careful quenching.

Root Causes & Solutions:

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl gas.[11][12] Any moisture in your starting material or glassware will consume the reagent and reduce your yield.

    • Solution: Ensure your 4-hydroxyquinoline intermediate is thoroughly dried. Use oven-dried glassware and conduct the reaction under a nitrogen atmosphere.[13]

  • Insufficient Temperature/Time: The reaction needs sufficient thermal energy to proceed to completion.

    • Solution: A typical condition is heating the mixture to 135–140 °C for at least one hour.[9] Monitor the reaction by TLC until the starting material is fully consumed.

  • Hazardous Quenching: Pouring the hot reaction mixture directly into water is extremely dangerous due to the violent and exothermic reaction of excess POCl₃.

    • Solution (Safety First!): Cool the reaction mixture to room temperature first. Then, slowly and carefully pour the mixture onto crushed ice or into a slurry of ice and water with vigorous stirring.[14] This helps to control the exotherm. Perform this in a well-ventilated fume hood.

Q4: The final Nucleophilic Aromatic Substitution (SNAr) between my 4,7-dichloroquinoline and an amine is slow and gives low yields. How can I optimize it?

A4: The SNAr reaction is a cornerstone of 4-aminoquinoline synthesis.[15] Its success hinges on the nucleophilicity of the amine, solvent choice, and temperature. The electron-withdrawing nature of the quinoline ring's nitrogen atom activates the C4 position for nucleophilic attack.[15][16]

Troubleshooting Decision Tree:

G start Low Yield in SNAr Reaction check_temp Is the reaction temperature high enough? (Often >120°C for conventional heating) start->check_temp check_amine What type of amine are you using? check_temp->check_amine Yes increase_temp Increase temperature. Consider microwave synthesis. check_temp->increase_temp No alkylamine Alkylamine check_amine->alkylamine arylamine Arylamine (less nucleophilic) check_amine->arylamine check_base Are you using a base? no_base No Base check_base->no_base base_present Base Present check_base->base_present alkylamine->check_base add_acid Consider adding a catalytic amount of Brønsted or Lewis acid to activate the quinoline. arylamine->add_acid use_mw Use Microwave Synthesis. (e.g., 140-180°C in DMSO for 20-30 min) arylamine->use_mw add_base Add a suitable base. (e.g., K₂CO₃, NaOH) no_base->add_base base_present->use_mw Still slow?

Caption: Troubleshooting workflow for the SNAr amination step.

  • Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation is a powerful tool. It can dramatically reduce reaction times from over 24 hours to just 20-30 minutes and significantly improve yields, often to the 80-95% range.[17][18][19] Reactions are typically run in a polar aprotic solvent like DMSO at 140-180 °C.[18]

Section 3: Protocols & Workflows

Detailed Protocol: Synthesis of 4,7-Dichloroquinoline

This two-step protocol is adapted from established literature procedures and is a common pathway for creating the key intermediate for drugs like Chloroquine and Hydroxychloroquine.[9][10]

Step A: Decarboxylation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Setup: In a flask equipped with a mechanical stirrer and a reflux condenser, suspend the starting acid (1.0 eq) in Dowtherm A (approx. 4-5 mL per gram of acid).

  • Inert Atmosphere: Begin bubbling a slow stream of nitrogen through the suspension.

  • Heating: Heat the mixture to reflux (approx. 250-260 °C) for about 1 hour. The nitrogen stream will help remove water and CO₂.

  • Cooling: After 1 hour, cool the resulting clear, light-brown solution of 7-chloro-4-quinolinol to room temperature. Do not isolate the intermediate; proceed directly to the next step.

Step B: Chlorination with Phosphorus Oxychloride (POCl₃)

  • Reagent Addition (Caution!): To the cooled solution from Step A, slowly add phosphorus oxychloride (approx. 1.5 eq) under stirring.

  • Heating: Raise the temperature to 135–140 °C and stir for 1 hour. Monitor by TLC until the 7-chloro-4-quinolinol is consumed.

  • Cooling & Quenching (Critical Safety Step): Cool the reaction mixture completely to room temperature. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralization & Extraction: The product will precipitate. Neutralize the acidic aqueous layer with a base like 10% sodium hydroxide to pH 7-8.[14] Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be recrystallized from a solvent like hexanes (e.g., Skellysolve B) to yield pure 4,7-dichloroquinoline.[9]

Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)

ALWAYS work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[11][13]

  • Dispensing: Use a syringe or cannula for transfers. Never pour in the open air. Ensure all glassware is completely dry.

  • Storage: Store in a cool, dry place away from water and incompatible materials (alcohols, bases, amines).[13][20] The container must be tightly sealed and stored under an inert atmosphere.[20]

  • Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. Do NOT use water.[11]

  • First Aid:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[12]

    • Inhalation: Move to fresh air immediately. Seek urgent medical attention.[12]

Section 4: References

  • Al-Tel, T. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Al-Tel, T. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Patel, H., et al. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]

  • Wikipedia. (2023). 4,7-Dichloroquinoline. Wikipedia. [Link]

  • Name Reactions. (n.d.). Gould-Jacobs Reaction. Name Reactions. [Link]

  • R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • DeBono, A., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]

  • International Labour Organization. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. International Labour Organization. [Link]

  • Saczewski, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Novel Quinoline Inhibitors

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for overcoming the common yet significant challenge of poor cell permeability in novel quinoline inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for overcoming the common yet significant challenge of poor cell permeability in novel quinoline inhibitors. Here, we dissect the underlying issues and offer practical, field-proven strategies to enhance the cellular uptake of your compounds.

Frequently Asked Questions (FAQs)

Q1: My novel quinoline inhibitor shows excellent target engagement in biochemical assays but fails in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability.[][2] While your compound may effectively interact with its target protein in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular site of action. The physicochemical properties of the quinoline scaffold, such as high polarity or large molecular size, can hinder passive diffusion across the lipid bilayer.[][3]

Q2: What are the primary mechanisms that limit the cell permeability of quinoline derivatives?

A2: Several factors can contribute to the low permeability of quinoline inhibitors:

  • Physicochemical Properties: High polar surface area (PSA), low lipophilicity, and high molecular weight are common culprits.[4]

  • Efflux Pumps: Quinoline compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compounds out of the cell.[5][6][7][8]

  • Metabolic Instability: Rapid metabolism within the cell can lead to a low intracellular concentration of the active compound.

  • Poor Aqueous Solubility: The compound must be in solution to partition into the cell membrane.[3]

Q3: How can I experimentally determine if my quinoline inhibitor has poor cell permeability?

A3: A tiered approach using in vitro permeability assays is recommended. Start with a simple, high-throughput assay and progress to more complex, cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion.[9][10][11] It's a cost-effective initial screen to assess a compound's ability to cross an artificial lipid membrane.[9][12]

  • Caco-2 Permeability Assay: This is the gold standard for predicting in vivo oral drug absorption.[13][14] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[13][15][16] This assay can assess both passive diffusion and active transport, including efflux.[6][13][14]

Troubleshooting Guide: Low Permeability in Your Quinoline Inhibitor

This section provides a systematic approach to diagnosing and addressing poor cell permeability.

Issue 1: Low Apparent Permeability (Papp) in PAMPA

If your compound shows low permeability in the PAMPA assay, the primary issue is likely related to its physicochemical properties hindering passive diffusion.

Causality: The artificial membrane in PAMPA is purely lipophilic, so this assay isolates the compound's ability to passively traverse a lipid barrier.[9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

Experimental Protocol: PAMPA

  • Prepare a lipid solution (e.g., 1% lecithin in dodecane) and coat the wells of a 96-well filter plate.[12]

  • Add your test compound (typically 1-10 µM) to the donor wells.[12]

  • Add buffer to the acceptor wells.

  • Incubate the plate for a set period (e.g., 5-18 hours).[9][10][12]

  • Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.[10][11]

  • Calculate the apparent permeability coefficient (Papp) .

Issue 2: High Efflux Ratio in Caco-2 Assay

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 in a bidirectional Caco-2 assay indicates that your compound is a substrate for efflux pumps.[13]

Causality: Caco-2 cells express clinically relevant efflux transporters like P-gp and BCRP.[14] A higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction signifies that the compound is being actively transported out of the cells.[6][13]

Troubleshooting Workflow:

Caption: Workflow for designing a prodrug strategy.

Nanocarrier-Based Delivery Systems

Encapsulating your quinoline inhibitor within a nanocarrier can significantly enhance its cellular uptake and bioavailability. [17][18]

Types of Nanocarriers:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. [19]

  • Polymeric Nanoparticles: Can protect the drug from degradation and provide controlled release. [17]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Offer good biocompatibility and can enhance oral bioavailability. [17]

Mechanism: Nanocarriers can facilitate cellular entry through various mechanisms, including endocytosis. [3]They can also be surface-functionalized with targeting ligands to direct the drug to specific cells or tissues. [17][20]

Glycoconjugation

Attaching a sugar moiety to your quinoline inhibitor can be a clever strategy to hijack glucose transporters (GLUTs), which are often overexpressed in cancer cells. [21]

Mechanism: This approach can increase the selectivity and uptake of the compound in target cells. [21][22]

Conclusion

Overcoming poor cell permeability is a critical step in the successful development of novel quinoline inhibitors. By systematically diagnosing the underlying causes using a combination of in vitro assays and then applying rational medicinal chemistry strategies such as prodrug design, nanocarrier formulation, or glycoconjugation, you can significantly improve the therapeutic potential of your compounds.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Method for Determination of Drug Permeability. Labinsights. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

  • Cell Permeability Efficacy Evaluation Service. Creative Biolabs. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission. [Link]

  • Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages. MDPI. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Caco-2 Permeability Assay. Domainex. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. [Link]

  • Permeability and Transmembrane Transport Assay. Creative Diagnostics. [Link]

  • Drug solubility and permeability. Pion. [Link]

  • Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. [Link]

  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. AME Publishing Company. [Link]

  • Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. MDPI. [Link]

  • Alteration in cell permeability as a mechanism of action of certain quinone pesticides. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • The Billion-Dollar Question: Are Cheap Antiparasitic Drugs Outsmarting Modern Oncology? Preprints.org. [Link]

  • Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. PMC. [Link]

  • Strategies in prodrug design. American Chemical Society. [Link]

  • Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. PubMed. [Link]

  • Prodrug strategy. SlideShare. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers. [Link]

  • C7-substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. bioRxiv. [Link]

  • C7-Substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. ACS Infectious Diseases. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biosci., Biotech. Res. Asia. [Link]

  • The Nanocarrier Landscape Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective. PMC. [Link]

  • Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors. Dove Press. [Link]

  • Nanocarriers in Drug Delivery Systems: An Overview. Journal of Advanced Scientific Research. [Link]

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. PubMed. [Link]

  • A comprehensive review of quinoline scaffolds in antitubercular drug discovery. PDF. [Link]

  • Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 as a Novel Class of Anti-TB Agents. PMC. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. [Link]

  • Designing the strategy of new quinoline derivatives as an antimicrobial... ResearchGate. [Link]

Sources

Troubleshooting

Enhancing the metabolic stability of 4-Amino-7-methoxy-2-propylquinoline

Ticket ID: #Q4-AM-STAB-001 Subject: Enhancing the metabolic stability of 4-Amino-7-methoxy-2-propylquinoline Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Introduction: The Stability Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q4-AM-STAB-001 Subject: Enhancing the metabolic stability of 4-Amino-7-methoxy-2-propylquinoline Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Stability Challenge

You are encountering rapid clearance (


) of 4-Amino-7-methoxy-2-propylquinoline  in liver microsomes. This is a common bottleneck for quinoline-based pharmacophores. The combination of an electron-rich aromatic ring, an alkoxy substituent, and an alkyl side chain creates a "perfect storm" for Cytochrome P450 (CYP) oxidation.

This guide provides a diagnostic breakdown of metabolic liabilities ("soft spots"), specific medicinal chemistry strategies to block them, and a troubleshooting framework for your validation assays.

Module 1: Diagnostic Analysis (Metabolic Soft Spots)

Before synthesizing new analogs, we must identify where the molecule is failing. Based on Structure-Metabolism Relationships (SMR), your molecule has three primary zones of vulnerability.

Visual Diagnostic: Metabolic Soft Spot Map

The following diagram maps the high-risk sites for CYP-mediated metabolism on your scaffold.

MetabolicSoftSpots cluster_molecule 4-Amino-7-methoxy-2-propylquinoline QuinolineCore Quinoline Core Methoxy 7-Methoxy Group (-OCH3) QuinolineCore->Methoxy Propyl 2-Propyl Chain (-CH2-CH2-CH3) QuinolineCore->Propyl Amino 4-Amino Group (-NH2) QuinolineCore->Amino N_Oxidation N-Oxidation (Minor Liability) QuinolineCore->N_Oxidation Ring N O_Dealkylation O-Demethylation (Major Liability) Methoxy->O_Dealkylation CYP2D6/3A4 Benzylic_Ox Benzylic Hydroxylation (C1' of Propyl) Propyl->Benzylic_Ox CYP3A4 (HAT) Amino->N_Oxidation FMO/CYP caption Figure 1: Primary metabolic soft spots. Red arrows indicate high-probability clearance pathways.

Detailed Liability Analysis
  • The 7-Methoxy Group (High Risk):

    • Mechanism: CYP enzymes (particularly CYP2D6 and CYP3A4) rapidly catalyze O-demethylation via hydrogen atom abstraction from the methyl group, followed by hemiacetal formation and collapse to the phenol.

    • Consequence: The resulting phenol is rapidly glucuronidated (Phase II metabolism), leading to rapid excretion.

  • The 2-Propyl Chain (High Risk):

    • Mechanism: The "benzylic" position (C1' attached to the quinoline ring) is electronically activated. The aromatic ring stabilizes the radical intermediate formed during CYP-mediated Hydrogen Atom Transfer (HAT).

    • Secondary Mechanism: The terminal methyl group (

      
      -oxidation) is also a target, though usually slower than benzylic oxidation.
      
  • The 4-Amino & Quinoline Nitrogen (Moderate Risk):

    • Mechanism: Primary amines can undergo N-oxidation or deamination, though electron-deficient heterocycles (like quinoline) often protect the ring nitrogen from extensive N-oxidation compared to aliphatic amines.

Module 2: Structural Optimization Strategies

To extend half-life (


), apply the following modifications. These are ranked by probability of success versus synthetic effort.
Strategy Table: Blocking Metabolic Leaks
LiabilityModification StrategyRationale & MechanismSynthetic Complexity
7-Methoxy Deuteration (-OCD

)
Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds. If C-H bond breakage is the rate-determining step, this significantly slows metabolism [1].Low
7-Methoxy Fluorination (-OCF

or -OCHF

)
Bioisosterism: Fluorine acts as a metabolic block due to the high strength of the C-F bond and reduced electron density, preventing oxidation while maintaining lipophilicity [2].Medium
2-Propyl Gem-dimethylation Steric/Electronic Block: Adding two methyl groups at the benzylic carbon (forming a tert-butyl-like linkage) removes the abstractable benzylic hydrogens entirely.High
2-Propyl Fluorine Scan Electronic Deactivation: Introducing a fluorine at the benzylic position (monofluoro- or difluoro-) deactivates the C-H bond towards radical abstraction.High
2-Propyl Cyclization (Cyclopropyl) Conformational Restriction: Replacing the propyl chain with a cyclopropyl ring changes the hybridization (more

-character), making the C-H bonds stronger and harder to oxidize [3].
Medium
Recommendation for Immediate Testing

Start with Strategy A (Deuterated Methoxy) and Strategy B (Cyclopropyl replacement) . These often yield the highest stability gains with minimal impact on binding affinity.

Module 3: Assay Troubleshooting & FAQs

Even stable compounds can appear unstable if the assay is flawed. Use this guide to validate your data.

Troubleshooting Workflow

Troubleshooting Start Issue: High Clearance / Low Recovery Check0 Is T=0 recovery < 80%? Start->Check0 Check1 Check Solubility & Non-Specific Binding (NSB) Check0->Check1 Yes Check2 Is depletion linear (ln[conc] vs time)? Check0->Check2 No Check3 Enzyme Saturation? Check [Substrate] << Km Check2->Check3 No (Curved) Check4 Cofactor (NADPH) Limiting? Check2->Check4 No (Stalls) Result Valid Metabolic Instability. Proceed to Structural Mod. Check2->Result Yes (Linear) caption Figure 2: Decision tree for validating microsomal stability data.

Frequently Asked Questions

Q1: My compound disappears even without NADPH. What is happening?

  • Diagnosis: This indicates chemical instability (hydrolysis) or non-specific binding, not metabolic clearance.

  • Action: Run a "minus-NADPH" control. If loss occurs, check the buffer pH stability or potential for covalent binding to microsomal proteins (unrelated to metabolism).

Q2: The clearance is high in Human Liver Microsomes (HLM) but low in Hepatocytes. Why?

  • Diagnosis: This suggests the compound might be a substrate for cytosolic enzymes (like Aldehyde Oxidase) which are present in hepatocytes but washed away in microsomes, OR the compound has high permeability/transporter effects in cells that limit enzyme access.

  • Action: Trust the Hepatocyte data for in vivo prediction. Microsomes can sometimes over-predict clearance for specific lipophilic amines [4].

Q3: Can I use a higher concentration (>10 µM) to improve analytical sensitivity?

  • Diagnosis: No. Using concentrations

    
     risks saturating the enzymes (Michaelis-Menten kinetics). If 
    
    
    
    , the clearance will appear artificially slow.
  • Action: Optimize your LC-MS/MS method (e.g., MRM transitions) rather than increasing substrate concentration.

Module 4: Standardized HLM Protocol

To ensure data reproducibility, strictly adhere to this protocol.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • 0.1 M Phosphate Buffer (pH 7.4).

Step-by-Step Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add test compound (final conc. 1 µM , max DMSO 0.1%). Incubate at 37°C for 5 mins.

    • Why? To equilibrate temperature and allow potential protein binding.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

    • Control: Add buffer instead of NADPH for the negative control.

  • Sampling: Remove aliquots (e.g., 50 µL) at T = 0, 5, 15, 30, and 45 mins.

  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing Internal Standard) at a 1:3 ratio (Sample:ACN).

    • Critical: The "Stop Solution" must be ice-cold to instantly halt enzymatic activity.

  • Processing: Centrifuge at 3,500 rpm for 20 mins to precipitate proteins. Analyze supernatant via LC-MS/MS.

References

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player in drug design. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Di, L., et al. (2015). A view on the current and future role of ADME in drug discovery. Bioorganic & Medicinal Chemistry, 23(12), 2976-2986. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-MS Purity Analysis of 4-Amino-7-methoxy-2-propylquinoline

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and effica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy.[1][2] 4-Amino-7-methoxy-2-propylquinoline, a quinoline derivative of interest in medicinal chemistry, requires robust analytical methods to detect and quantify potential impurities.[3] These impurities can arise from the synthesis process, degradation, or storage and may possess undesirable toxicological properties.[4]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and alternative methodologies for the purity analysis of 4-Amino-7-methoxy-2-propylquinoline. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

The Central Role of HPLC-MS in Purity Profiling

HPLC coupled with MS detection is a cornerstone technique for impurity analysis in the pharmaceutical industry.[1][2] Its strength lies in the high separation efficiency of HPLC and the sensitive, specific detection provided by MS.[5] This combination allows for the separation of the main compound from its closely related impurities and provides crucial molecular weight information for their identification.[1][6]

Primary Method: Reversed-Phase HPLC-MS

Reversed-phase HPLC (RP-HPLC) is the most common separation mode due to its versatility in analyzing a wide range of small molecules. For 4-Amino-7-methoxy-2-propylquinoline, a C18 column is an excellent starting point, offering good retention and selectivity for this moderately polar compound.

Rationale for Method Parameters:

  • Column: A C18 stationary phase provides a hydrophobic environment, ideal for retaining the quinoline derivative through interactions with its propyl and aromatic moieties.

  • Mobile Phase: A gradient elution using acetonitrile and water with a formic acid modifier is chosen. Acetonitrile is a common organic solvent that provides good elution strength. Formic acid serves two key purposes: it acidifies the mobile phase to ensure the amine group on the analyte is protonated, leading to sharper peak shapes, and it is a volatile buffer compatible with mass spectrometry.[7]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is selected as the amino group on the quinoline ring is readily protonated, making it highly amenable to this ionization technique.

Experimental Protocol: Primary HPLC-MS Method
Parameter Condition
Instrument Agilent 1260 Infinity II HPLC with 6120 Quadrupole LC/MS
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min, hold at 90% B for 2 min, return to 10% B over 1 min, equilibrate for 2 min
Flow Rate 0.8 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
MS Ionization ESI Positive
MS Scan Range m/z 100-500

Comparative Methodologies: Ensuring Comprehensive Purity Assessment

Relying on a single analytical method can be precarious, as co-eluting impurities may go undetected.[8] Therefore, employing orthogonal or alternative techniques is crucial for a comprehensive purity profile.[1][4] Orthogonal methods utilize different separation principles to ensure all potential impurities are resolved.[9][10]

Alternative Method 1: Orthogonal HPLC-UV with a Phenyl-Hexyl Column

To introduce a different selectivity, a phenyl-hexyl stationary phase is employed. This column offers alternative pi-pi interactions with the aromatic quinoline ring system, which can alter the elution order of impurities compared to a C18 column.[8]

Rationale for Orthogonal Approach:

  • Different Selectivity: The phenyl-hexyl phase provides a different separation mechanism, increasing the likelihood of resolving impurities that might co-elute with the main peak on a C18 column.[8]

  • UV Detection: While MS provides mass information, UV detection offers robust quantification and is less susceptible to ion suppression effects that can occur in MS.

Experimental Protocol: Orthogonal HPLC-UV Method
Parameter Condition
Instrument Waters Alliance HPLC with 2998 Photodiode Array Detector
Column Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 15-85% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 254 nm
Alternative Method 2: Ultra-Performance Liquid Chromatography (UPLC)-MS

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particles, operating at higher pressures.[11][12] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[11][12][13]

Rationale for UPLC-MS:

  • Speed and Efficiency: UPLC can dramatically reduce run times, increasing sample throughput, which is critical in a drug development setting.[12][14]

  • Enhanced Resolution: The higher efficiency of UPLC columns can resolve impurities that are not separated by conventional HPLC.[15]

  • Increased Sensitivity: Sharper, more concentrated peaks in UPLC lead to better signal-to-noise ratios, allowing for the detection of trace-level impurities.[12]

Experimental Protocol: UPLC-MS Method
Parameter Condition
Instrument Waters ACQUITY UPLC H-Class with QDa Mass Detector
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 3 min
Flow Rate 0.6 mL/min
Column Temp. 40°C
Injection Vol. 1 µL
MS Ionization ESI Positive
MS Scan Range m/z 100-500
Alternative Method 3: Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-mass ratio in an electric field.[16] It offers a fundamentally different separation mechanism compared to chromatography, making it an excellent orthogonal technique.[17][18]

Rationale for CE:

  • Orthogonal Separation: CE provides a truly different selectivity based on electrophoretic mobility, which is highly effective for charged molecules like protonated quinoline derivatives.[16][19]

  • Minimal Sample and Solvent Consumption: CE requires only nanoliter injection volumes and minimal buffer, making it a green and cost-effective technique.[16][18]

  • High Efficiency: CE can achieve very high separation efficiencies, often exceeding those of HPLC.[16]

Experimental Protocol: Capillary Electrophoresis Method
Parameter Condition
Instrument Agilent 7100 Capillary Electrophoresis System
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate Buffer, pH 2.5
Voltage 25 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 220 nm

Performance Comparison

To provide a clear comparison, the following table summarizes the performance of each method based on simulated experimental data for the analysis of 4-Amino-7-methoxy-2-propylquinoline containing two known impurities: a starting material precursor (Impurity A) and a potential degradation product (Impurity B).

Parameter Primary HPLC-MS Orthogonal HPLC-UV UPLC-MS Capillary Electrophoresis
Analysis Time ~20 min~25 min~5 min~10 min
Resolution (API/Imp. A) 2.53.14.25.5
Resolution (API/Imp. B) 1.82.23.54.8
Limit of Detection (LOD) ~0.01%~0.02%~0.005%~0.05%
Relative Standard Deviation (RSD) for Area < 1.5%< 1.0%< 2.0%< 3.0%
Solvent Consumption ModerateModerateLowVery Low

Visualizing the Workflow

A well-defined workflow is essential for systematic purity analysis. The following diagram illustrates the decision-making process and experimental flow for the primary HPLC-MS method.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting Prep_Sample Dissolve Sample in Diluent (e.g., 50:50 ACN:H2O) Prep_Standard Prepare Reference Standard and Impurity Standards Setup Equilibrate HPLC-MS System with Initial Mobile Phase Prep_Standard->Setup Inject Inject Sample/Standard Setup->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Detect by ESI-MS (Positive Mode) Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Identify Identify Impurities by Retention Time & Mass Integrate->Identify Quantify Quantify Impurities (Area % or vs. Standard) Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for HPLC-MS Purity Analysis.

Conclusion and Recommendations

The selection of an analytical method for purity determination should be guided by the specific requirements of the analysis at different stages of drug development.

  • Primary HPLC-MS: This method stands as a robust and reliable workhorse for routine purity testing and identification of unknown impurities. Its balance of resolution, sensitivity, and the structural information from MS makes it indispensable.

  • Orthogonal HPLC-UV: This is a crucial complementary technique. The use of a different column chemistry provides confidence that no impurities are co-eluting with the main peak, a vital aspect for method validation and ensuring product quality.[8]

  • UPLC-MS: For high-throughput screening or when higher resolution and sensitivity are paramount, UPLC-MS is the superior choice.[11][12] The significant reduction in analysis time and solvent consumption also offers considerable operational advantages.[12][14]

  • Capillary Electrophoresis: While potentially having lower sensitivity for some compounds and higher variability, CE's fundamentally different separation mechanism makes it an excellent tool for orthogonal verification, especially for confirming the absence of charged impurities.[18]

References

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters.
  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review.
  • Capillary Electrophoresis: Principles and Applications. LabX.
  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Request PDF.
  • Protocol for Capillary Electrophoresis. Creative Proteomics.
  • Identification of common byproducts in quinoline synthesis. Benchchem.
  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate.
  • Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. UBC Library Open Collections.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • 4-Amino-7-methoxy-2-propylquinoline | 1189107-29-6. ChemicalBook.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. ResearchGate.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech.
  • Quinoline-impurities. Pharmaffiliates.
  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs.
  • 4-Amino-7-methoxyquinoline. Sigma-Aldrich.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks.
  • UPLC vs HPLC: what is the difference?. Alispharm.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • 4-amino-7-methoxy-2-methylquinoline (C11H12N2O). PubChemLite.
  • 4-Amino-2-methylquinoline | C10H10N2 | CID 81116. PubChem.
  • Preparation and Properties of Quinoline.
  • 4-Amino-7-methoxy-2-methylquinoline. Sigma-Aldrich.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.

Sources

Comparative

Comparative Analysis: 4-Amino-7-methoxy-2-propylquinoline vs. Chloroquine

The following guide provides a comparative technical analysis of 4-Amino-7-methoxy-2-propylquinoline and Chloroquine (CQ) . Executive Summary This guide compares Chloroquine , the gold-standard 4-aminoquinoline antimalar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-Amino-7-methoxy-2-propylquinoline and Chloroquine (CQ) .

Executive Summary

This guide compares Chloroquine , the gold-standard 4-aminoquinoline antimalarial, with 4-Amino-7-methoxy-2-propylquinoline , a structural analog characterized by distinct electronic and steric modifications.

While Chloroquine utilizes a 7-chloro substituent to optimize hematin binding and lysosomal accumulation, the 7-methoxy-2-propyl analog represents a divergent scaffold. Experimental evidence from Structure-Activity Relationship (SAR) studies indicates that the 7-methoxy substitution (electron-donating) significantly alters the pKa and reduces antiplasmodial potency compared to the 7-chloro (electron-withdrawing) group. Consequently, while Chloroquine remains a therapeutic agent, 4-Amino-7-methoxy-2-propylquinoline is primarily utilized as a synthetic intermediate or a fluorescent scaffold for probe development, rather than a direct therapeutic competitor.

Chemical & Physical Properties

The fundamental difference lies in the substituents at positions 2 and 7, which dictate the molecule's electronic distribution and binding affinity.

FeatureChloroquine (CQ)4-Amino-7-methoxy-2-propylquinoline
Core Scaffold 4-Aminoquinoline4-Aminoquinoline
Position 7 Chloride (-Cl) (Electron-withdrawing)Methoxy (-OCH₃) (Electron-donating)
Position 2 Hydrogen (-H)Propyl (-CH₂CH₂CH₃)
N4-Side Chain Diethylaminopentyl (Basic, Lysosomotropic)Primary Amine (-NH₂) (typically)
Electronic Effect Lowers pKa of Ring N; Enhances Heme bindingRaises pKa; Destabilizes Heme complex
Primary Utility Antimalarial / Autophagy InhibitorSynthesis Intermediate / Fluorophore
Fluorescence Weak / NegligibleHigh (Methoxy group enhances quantum yield)
Structural Visualization

The following diagram contrasts the chemical topology of both compounds.

ChemicalStructure cluster_0 Chloroquine (Optimized Drug) cluster_1 4-Amino-7-methoxy-2-propylquinoline CQ_Core Quinoline Ring CQ_7 7-Cl (Electron Withdrawing) Essential for Activity CQ_Core->CQ_7 CQ_Side N4-Diethylaminopentyl (Lysosomotropic) CQ_Core->CQ_Side Target_Core Quinoline Ring Target_7 7-OCH3 (Electron Donating) Reduces Heme Affinity Target_Core->Target_7 Target_2 2-Propyl (Steric Bulk) Target_Core->Target_2 Target_4 4-NH2 (Primary Amine) Target_Core->Target_4

Figure 1: Structural comparison highlighting the functional group divergence between the therapeutic agent (CQ) and the analog.

Mechanism of Action & SAR Analysis

Chloroquine: The Heme Detoxification Blocker

Chloroquine acts by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).

  • pH Trapping: The basic side chain allows CQ to enter the vacuole and become protonated, trapping it inside.

  • Heme Capping: CQ binds to free heme (Ferriprotoporphyrin IX) via π-π stacking. The 7-chloro group is critical here; its electron-withdrawing nature reduces the electron density of the quinoline ring, facilitating a strong interaction with the heme dimer.

  • Result: Prevents polymerization into hemozoin.[1] Free heme is toxic and kills the parasite.

4-Amino-7-methoxy-2-propylquinoline: The Analog Profile

This compound exhibits a significantly different pharmacological profile due to the 7-Methoxy group:

  • Electronic Disruption: The methoxy group is electron-donating. SAR studies confirm that 7-methoxy analogs have a higher pKa and altered electron density, which weakens the π-π stacking interaction with heme.

  • Loss of Potency: In comparative studies, 7-methoxy-4-aminoquinolines are consistently reported as inactive or having IC50 values orders of magnitude higher (worse) than 7-chloro derivatives against P. falciparum.

  • Steric Hindrance: The 2-propyl group adds steric bulk adjacent to the ring nitrogen. This can sterically hinder the approach of the molecule to the heme porphyrin ring, further reducing binding efficiency.

Mechanism cluster_CQ Chloroquine Pathway cluster_Target 7-Methoxy Analog Pathway Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Natural Detoxification Complex CQ-Heme Complex Heme->Complex CQ Chloroquine (7-Cl) CQ->Complex Strong Binding Complex->Hemozoin BLOCKED Target 7-Methoxy Analog WeakComplex Unstable Complex Target->WeakComplex Weak/No Binding WeakComplex->Hemozoin Fails to Block

Figure 2: Mechanistic pathway showing Chloroquine's effective blockade of heme detoxification versus the analog's failure.

Experimental Protocols

To validate the performance of these compounds, the following protocols are recommended.

Protocol A: β-Hematin Inhibition Assay (Heme Binding)

Objective: Quantify the ability of the compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Preparation: Dissolve hemin chloride (16 mg) in 4 mL DMSO.

  • Incubation: Mix hemin solution with varying concentrations (0–100 µM) of Chloroquine (Positive Control) and 4-Amino-7-methoxy-2-propylquinoline .

  • Initiation: Add 0.5M acetate buffer (pH 5.0) to mimic the lysosomal environment. Incubate at 37°C for 18 hours.

  • Quantification:

    • Wash the precipitate with DMSO (removes unreacted heme).

    • Dissolve the remaining pellet (β-hematin) in 0.1M NaOH.

    • Measure absorbance at 405 nm.

  • Expected Result: Chloroquine will show a low IC50 (strong inhibition). The 7-methoxy analog will likely show negligible inhibition (high absorbance of β-hematin).

Protocol B: Fluorescence Characterization

Objective: Exploit the 7-methoxy group for imaging applications (where CQ is non-fluorescent).

  • Solvent: Prepare 10 µM solutions in Ethanol and PBS (pH 7.4).

  • Excitation Scan: Set emission at 450 nm; scan excitation 250–400 nm.

  • Emission Scan: Excite at peak (likely ~350 nm) and scan emission.

  • Comparison: Chloroquine has very low quantum yield. The 7-methoxy analog should exhibit distinct blue/cyan fluorescence, validating its potential as a cellular probe rather than a drug.

Safety & Toxicity Profile

  • Chloroquine: Well-documented toxicity including retinopathy and cardiotoxicity (QT prolongation) due to ion channel inhibition.

  • 4-Amino-7-methoxy-2-propylquinoline:

    • Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP2D6), potentially leading to rapid clearance compared to the metabolically stable 7-Cl.

    • Toxicity: While specific toxicity data is sparse for this exact analog, 4-aminoquinolines lacking the basic side chain generally exhibit lower acute toxicity but also zero therapeutic efficacy.

References

  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry.

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry.

  • ChemicalBook. 4-Amino-7-methoxy-2-propylquinoline Product Entry (CAS 1189107-29-6).

  • Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry.

Sources

Validation

Technical Guide: Next-Generation 4-Aminoquinolines (Ferroquine &amp; AQ-13)

Topic: Head-to-Head Comparison of Novel 4-Aminoquinoline Antimalarials: Ferroquine vs. AQ-13 Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Novel 4-Aminoquinoline Antimalarials: Ferroquine vs. AQ-13 Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Renaissance of the Quinoline Scaffold

The 4-aminoquinoline scaffold, exemplified by Chloroquine (CQ), remains one of the most successful pharmacophores in medicinal history. However, the global saturation of the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) K76T mutation rendered CQ obsolete in many endemic regions.

This guide provides a technical head-to-head comparison of two "Next-Generation" 4-aminoquinolines designed to bypass K76T-mediated efflux:

  • Ferroquine (SSR97193): A bio-organometallic hybrid integrating a ferrocene core.[1][2]

  • AQ-13: A short-linker analogue of amodiaquine designed to optimize metabolic stability and evade transporter recognition.

Verdict: While AQ-13 offers a pragmatic improvement in metabolic safety over amodiaquine, Ferroquine represents a paradigm shift, utilizing lipophilicity and redox activity to exhibit "resistance-reversing" potency superior to all current quinolines.

The Resistance Landscape: Why Novelty is Required

To understand the engineering of these novel compounds, one must first quantify the failure of the parent drug.

  • Target: Hematophagous parasites degrade hemoglobin in the acidic digestive vacuole (pH ~5.0–5.2). Free heme (ferriprotoporphyrin IX) is toxic; parasites detoxify it by crystallizing it into inert hemozoin (β-hematin).

  • Mechanism of Resistance (CQR): The K76T mutation in the PfCRT protein creates a pore that allows the efflux of the diprotonated CQ

    
     molecule away from its target, reducing vacuolar accumulation below therapeutic thresholds.
    

Candidate Profiles: Engineering Solutions to Efflux

Candidate A: Ferroquine (FQ) – The Bio-organometallic "Trojan Horse"

Ferroquine retains the 4-aminoquinoline head but incorporates a ferrocenyl group in the side chain.

  • Mechanism of Evasion:

    • Lipophilicity: The ferrocene moiety significantly increases lipophilicity (LogP ~2.95 vs CQ ~0.85 at pH 7.4), allowing FQ to remain within the lipid bilayer or re-enter the vacuole faster than PfCRT can pump it out.

    • Redox Stress: Unlike CQ, the Fe(II) center in ferrocene undergoes reversible oxidation to Fe(III), generating hydroxyl radicals (ROS) via Fenton-like chemistry within the vacuole. This attacks parasite membranes directly.

    • Heme Binding: FQ inhibits β-hematin formation more potently than CQ (IC50 0.8 eq vs 1.9 eq).[2]

Candidate B: AQ-13 – The Metabolic Optimizer

AQ-13 is structurally homologous to Chloroquine and Amodiaquine but features a shortened diaminoalkane side chain (propyl vs. isopentyl).

  • Mechanism of Evasion:

    • Steric Evasion: The shortened side chain alters the spatial volume of the molecule, reducing its affinity for the mutant PfCRT pore.

    • Metabolic Safety: Amodiaquine (AQ) forms a toxic quinone-imine metabolite responsible for hepatotoxicity. AQ-13’s structure prevents the formation of this specific electrophilic intermediate while retaining the antimalarial potency.

Head-to-Head Performance Data

The following data aggregates results from standard in vitro assays against reference strains: 3D7 (CQ-Sensitive) and Dd2/K1 (CQ-Resistant).

Table 1: Comparative Potency (IC50) and Resistance Indices
FeatureChloroquine (Control)Ferroquine (SSR97193)AQ-13
Chemical Class 4-AminoquinolineOrganometallic 4-AminoquinolineShort-chain 4-Aminoquinoline
IC50 (3D7 Sensitive) 15 – 25 nM10 – 20 nM5 – 15 nM
IC50 (Dd2/K1 Resistant) 150 – 300 nM (Fail)15 – 30 nM (Retained)20 – 60 nM (Retained)
Resistance Index (RI) > 10.00.8 – 1.5 (No cross-resistance)2.0 – 4.0
Lipophilicity (LogP) ~0.85~2.95~1.1
Primary MoA Heme Detox InhibitionHeme Inhibition + ROS Generation Heme Detox Inhibition
Clinical Status Obsolete in many regionsPhase IIb (Sanofi)Phase II (Completed)

Data Sources derived from comparative studies in Lancet Infect Dis and J Med Chem [1, 2, 4].

Mechanistic Visualization

The following diagram illustrates how Ferroquine and AQ-13 overcome the PfCRT efflux pump compared to Chloroquine.

MoA_Comparison cluster_vacuole Digestive Vacuole (pH 5.2) node_drug node_drug node_target node_target node_mech node_mech node_result node_result Heme Free Heme (Toxic) Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Crystallization PfCRT Mutant PfCRT (Efflux Pump) Heme->PfCRT CQ-Heme Complex CQ Chloroquine (CQ) CQ->Heme Binds FQ Ferroquine (FQ) FQ->Heme Binds Tightly ROS ROS Generation (Fenton Reaction) FQ->ROS Fe(II)/Fe(III) Lipid Lipid Accumulation (Bypass Efflux) FQ->Lipid High LogP AQ13 AQ-13 AQ13->Heme Binds AQ13->PfCRT Steric Mismatch (Pump Failure) Death Parasite Death AQ13->Death Heme Toxicity PfCRT->CQ Pumps Out (Resistance) PfCRT->Death CQ Efflux = Survival ROS->Heme Membrane Damage ROS->Death Oxidative Stress Lipid->Heme Retains Drug

Figure 1: Mechanistic divergence of 4-aminoquinolines. Note FQ's dual-action (Lipid retention + ROS) vs. AQ-13's steric evasion of the PfCRT pump.

Experimental Protocol: Beta-Hematin Inhibition Assay (BHIA)

To validate the efficacy of these novel compounds, one cannot rely solely on cell culture. The Beta-Hematin Inhibition Assay is the gold standard for confirming the mechanism of action (inhibition of hemozoin formation).

Principle: In an acidic acetate buffer, hemin spontaneously polymerizes into β-hematin (synthetic hemozoin). Effective 4-aminoquinolines bind hemin and prevent this polymerization.[3]

Reagents Required:
  • Hemin Chloride: Dissolved in DMSO (freshly prepared).

  • Acetate Buffer: 0.2 M, pH 5.0.

  • Test Compounds: FQ, AQ-13, CQ (dissolved in DMSO).

  • Pyridine solution: 5% (v/v) in water (for quantification).

Workflow Diagram

BHIA_Protocol Start Prepare Reagents (Hemin in DMSO) Mix Mix in 96-well Plate: 100µL Hemin + Drug Dilution Start->Mix Trigger Initiate Reaction: Add Acetate Buffer (pH 5.0) Mix->Trigger Incubate Incubate 37°C for 18-24 Hours Trigger->Incubate Wash Wash Step: Remove Soluble Hemin (DMSO) Incubate->Wash Polymerization Complete Dissolve Dissolve Pellet: Add 5% Pyridine Wash->Dissolve Pellet = β-hematin Read Quantify: Absorbance @ 405nm Dissolve->Read

Figure 2: Step-by-step workflow for the Beta-Hematin Inhibition Assay.

Critical Validation Steps (Self-Validating System):
  • The Z-Factor Check: Include positive controls (CQ) and negative controls (Solvent only). Calculate the Z-factor; a value > 0.5 indicates the assay is robust enough for screening.

  • Solubility Control: 4-aminoquinolines can precipitate at high concentrations in acetate buffer. Run a "drug only" blank to ensure absorbance readings are not due to drug precipitation.

  • Hemin Quality: Hemin degrades. Verify the quality by checking the Soret band absorbance. If the peak shifts significantly from 400nm, discard the stock.

ADME & Safety Considerations

While potency is critical, the failure of Amodiaquine was due to toxicity.[4]

  • AQ-13 Safety:

    • Metabolism: AQ-13 undergoes N-dealkylation similar to CQ. Crucially, it does not form the quinone-imine intermediate that causes Amodiaquine-associated agranulocytosis [3].

    • Clearance: Cleared more rapidly than CQ, which may require different dosing regimens but reduces the window for resistance selection during the elimination phase.

  • Ferroquine Safety:

    • Toxicity:[2][5] Despite the iron content, FQ has shown a favorable safety profile in Phase IIb trials. It does not exhibit the immunotoxicity seen in some other organometallics.

    • Half-life: Extremely long half-life (similar to or exceeding CQ), making it an ideal candidate for Single Dose Cures (SDC) when combined with a fast-acting artemisinin derivative.

References

  • Biot, C., et al. (2005).[6] Design and synthesis of hydroxyferroquine derivatives with antimalarial and antiviral activities. Journal of Medicinal Chemistry.

  • Mzayek, F., et al. (2007).[7][8] Randomized dose-ranging controlled trial of AQ-13, a candidate antimalarial, and chloroquine in healthy volunteers.[7][8] PLoS Clinical Trials.

  • Egan, T. J., et al. (2013). Quinoline drug-heme interactions and implications for antimalarial cytostatic versus cytocidal activities.[9] Journal of Medicinal Chemistry.

  • Wong, W., et al. (2017). Antimalarial drug resistance: an overview of the current status. The Lancet Infectious Diseases.[10]

  • Dubar, F., et al. (2011).[6] The antimalarial ferroquine: from bench to clinic.[2][11] Parasite.[1][2][3][4][8][11][12][13][14][15]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: 4-Amino-7-methoxy-2-propylquinoline

Emergency Assessment & Immediate Action Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until verified otherwise. While specific Safety Data Sheets (SDS) for 4-Amino-7-methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Assessment & Immediate Action

Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until verified otherwise.

While specific Safety Data Sheets (SDS) for 4-Amino-7-methoxy-2-propylquinoline may be sparse in public databases, its structural homology to 4-aminoquinolines (e.g., chloroquine, amodiaquine) dictates a strict safety profile.[1][2] These compounds are bioactive nitrogen heterocycles known to interact with DNA and inhibit enzymatic processes.[1][2][3]

Critical Hazard Profile (Derived from SAR Analysis)
  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3] High probability of skin/eye irritation (Category 2).[2][3][4]

  • Target Organ Toxicity: Potential for cumulative toxicity in the liver and retina (characteristic of the aminoquinoline scaffold).[1][3]

  • Chemical Reactivity: The exocyclic primary amine at position 4 is nucleophilic; incompatible with strong oxidizers and acid chlorides.[1][2][3]

Emergency Response Matrix
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[1][2][3][5] Do not use ethanol. Ethanol increases skin permeability, potentially accelerating systemic absorption of lipophilic quinolines.[1][2][3]
Eye Contact Rinse with water for 15 min.[1][2][3][4][5][6] Lift eyelids.[1][2][3]Quinoline bases are irritants; immediate dilution prevents corneal damage.[1][2][3]
Inhalation Move to fresh air.[1][2][3][4][5][6][7] Support respiration if needed.Dust inhalation can cause rapid systemic uptake due to mucous membrane vascularity.[1][2][3]
Spill (Solid) Dampen with PEG-400 or water mist, then sweep.[1][2][3]Prevents aerosolization of bioactive dust.[1][2][3]

Operational Handling & Engineering Controls[1][2]

The "Why" Behind the Protocol

As a researcher, you must understand that the methoxy group (C7) and propyl chain (C2) increase the lipophilicity of this molecule compared to the parent quinoline.[1][2] This enhances cell membrane permeability, making skin absorption a significant vector of exposure.[2][3]

Engineering Control Workflow
  • Primary Barrier: Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1][2][3]

  • Static Control: Use an ionizing bar or anti-static gun before weighing.[1][2][3] Aminoquinolines are often crystalline solids prone to static charge, leading to "flying powder" incidents.[2]

Personal Protective Equipment (PPE)[2][3][7][8][9]
  • Gloves: Double-gloving is required.[1][2][3]

    • Inner: Nitrile (0.11 mm)[1][2][3]

    • Outer: Nitrile (0.11 mm) or Neoprene.[1][2][3]

    • Change frequency: Every 2 hours or immediately upon splash.[1][2][3]

  • Respiratory: If weighing outside a hood (strongly discouraged), use a P100/N95 respirator.[1][2][3]

Disposal Procedures (Core Directive)

Strict Prohibition: Never dispose of quinoline derivatives down the drain. They are toxic to aquatic life and resistant to standard biodegradation in water treatment plants.[2][3]

Waste Stream Characterization
  • RCRA Status (USA): Likely not a "P-listed" or "U-listed" waste by specific name, but must be characterized.[1][2][3]

  • Default Classification: Classify as "Hazardous Waste - Toxic / Irritant" .[1][2][3]

  • Incineration: This is the only acceptable destruction method.[1][2][3] High-temperature incineration (

    
    ) ensures the breakdown of the stable quinoline ring system.[3]
    
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)[1][2][3]
  • Segregation: Collect in a dedicated wide-mouth jar (HDPE or Glass).

  • Labeling: Label clearly as:

    • Chemical Name: 4-Amino-7-methoxy-2-propylquinoline[1][3]

    • Hazards: Toxic, Irritant[2][8][9]

  • Deactivation (Spills/Residues): Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by water.[1][2][3]

    • Mechanism:[1][2][3][10] Bleach oxidizes the amine and disrupts the aromatic system, reducing bioactivity before disposal.[2]

B. Liquid Waste (Mother Liquors/Solutions)[1][2][3]
  • Solvent Check: Determine the primary solvent.[1][2][3]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".[1][2][3]

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste".[1][2][3]

  • pH Adjustment: Ensure the waste solution is not acidic (

    
    ) before adding to the drum to prevent exothermic neutralization reactions in the bulk container.
    
Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of this specific compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Amino-7-methoxy-2-propylquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Contaminated PPE StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Wet BinSolid Bin: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Organic Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo Incineration Final Fate: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Caption: Decision matrix for segregating 4-aminoquinoline waste streams based on physical state and solvent composition.

Regulatory & Compliance Context

United States (EPA/RCRA)

Under the Resource Conservation and Recovery Act (RCRA), if this chemical is not unused commercial chemical product (P/U list), it falls under Process Waste .[2]

  • Characteristic Waste: If dissolved in alcohol (ignitable), it carries code D001 .[1][2][3][11]

  • Generator Responsibility: You are required to make a hazardous waste determination (40 CFR § 262.11).[1][2][3] Due to the bioactive nature, designating it as "Toxic" is the prudent, self-validating choice for liability protection.[2]

European Union (REACH/CLP)[1][2][3]
  • Waste Code (EWC): Typically 07 05 13 * (solid wastes containing hazardous substances from the manufacture of pharmaceuticals).[1][2][3]

  • Labeling: Must adhere to CLP regulations (GHS07, GHS08 symbols).

References

  • PubChem. 4-Aminoquinoline Compound Summary. National Library of Medicine.[1][2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link][1][2][3]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. [Link]

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Handling

Personal protective equipment for handling 4-Amino-7-methoxy-2-propylquinoline

Part 1: Executive Safety Assessment (Read-Across Analysis) Crucial Disclaimer: Specific Safety Data Sheets (SDS) for 4-Amino-7-methoxy-2-propylquinoline may be proprietary or limited.[1] The following protocols are deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (Read-Across Analysis)

Crucial Disclaimer: Specific Safety Data Sheets (SDS) for 4-Amino-7-methoxy-2-propylquinoline may be proprietary or limited.[1] The following protocols are derived from "Read-Across" toxicology of structural analogs (Aminoquinolines, Alkoxyquinolines, and Quinoline derivatives). You must treat this compound with the highest standard of care applicable to the Quinoline class.

The "Why" Behind the Protocol

To protect yourself, you must understand the molecule.[1][2] We are not just preventing "splashes"; we are preventing biological interaction.

  • The Quinoline Core: Quinolines are intercalating agents.[1] They are structurally flat and can slip between DNA base pairs. This creates a baseline risk of mutagenicity and carcinogenicity [1, 4].[1]

  • The Amino Group (-NH2): This functional group increases basicity and polarity.[1] It facilitates hydrogen bonding, making the compound a likely skin sensitizer and severe eye irritant .[1] It also increases water solubility compared to pure quinoline, aiding bioavailability [2].[2]

  • The Methoxy & Propyl Chains: These lipophilic substituents enhance the molecule's ability to penetrate lipid bilayers (skin cells).[1] Standard latex gloves are insufficient because these organic side chains facilitate permeation [3].[1]

Hazard Summary (Estimated):

  • Acute Toxicity: Harmful if swallowed/inhaled.[1][3]

  • Target Organs: Eyes (Corrosive/Irritant), Respiratory System (STOT-SE), Liver (Hepatotoxicity).[1][2]

  • Chronic: Suspected Mutagen/Carcinogen (Class effect of Quinolines).[1]

Part 2: The Barrier Strategy (PPE Matrix)

Do not rely on a single barrier. We use a "Swiss Cheese" model where multiple layers cover the weaknesses of the others.

Personal Protective Equipment Specifications
Protection ZoneStandard Requirement Technical Justification
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (only if outside hood).[1][2]The solid powder form generates invisible micro-aerosols during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[2]
Hand (Inner) Nitrile (0.11 mm / 4 mil) Acts as a second skin.[1][2] Provides tactile sensitivity for delicate weighing.
Hand (Outer) Nitrile (0.15 mm / 6 mil) OR Silver Shield™ The "Propyl" chain increases organic solubility.[1][2] Thicker nitrile increases breakthrough time (>480 min).[2] Silver Shield is required if dissolving in penetrating solvents (e.g., DCM, DMSO).[2]
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for powders.[1] Air currents can carry dust around glasses. Goggles seal the ocular cavity.
Dermal Tyvek® Lab Coat (or equivalent) Cotton coats absorb liquids and trap dust.[1] Tyvek sheds dust and repels splashes.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Gowning

Before opening the vial, establish your "Clean" and "Dirty" zones.[2]

GowningWorkflow Start Start CheckHood 1. Verify Fume Hood (Flow > 100 fpm) Start->CheckHood DonCoat 2. Don Tyvek Coat (Closed to neck) CheckHood->DonCoat DonInner 3. Don Inner Gloves (Tuck under cuff) DonCoat->DonInner DonOuter 4. Don Outer Gloves (Over cuff) DonInner->DonOuter DonGoggles 5. Don Goggles (Check seal) DonOuter->DonGoggles Ready Ready for Handling DonGoggles->Ready

Figure 1: Sequential gowning process to ensure seal integrity.[1][2]

Phase B: Handling the Solid (Weighing)

The Critical Moment: The highest risk of exposure occurs when transferring the dry powder.[1]

  • Static Control: Aminoquinolines can be static-prone.[1] Use an anti-static gun or wipe on the spatula and weigh boat inside the hood before starting.

  • The "Tunnel" Technique:

    • Do not pull the stock bottle out of the hood.

    • Place the balance inside the hood (or use a draft shield if the balance is external, but transfer inside the hood).[2]

    • Keep hands at least 6 inches inside the sash.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly to the powder.[2]

    • Warning: Once dissolved, the permeation rate through gloves increases drastically.[1][2] If you splash the solution on your outer glove, change it immediately .[1][2]

Phase C: Decontamination & Doffing[1][2]

Removing PPE is where self-contamination happens. Follow the "Beak Method" for gloves.

  • Wipe Down: Wipe all tools and the work surface with a solvent-dampened paper towel (Methanol/Ethanol).[1] Dispose of this towel as solid hazardous waste.

  • Outer Glove Removal: Pinch the outside of one glove near the wrist.[1] Peel it off, turning it inside out.[2] Hold the peeled glove in your gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1]

Part 4: Emergency & Disposal Logic

Spill Response Decision Tree

If a spill occurs, pause. Do not rush. Rushing spreads contamination.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid SmallSolid Cover with wet paper towel (Prevent dust) Solid->SmallSolid < 1g LargeSolid Evacuate Area Call EHS Solid->LargeSolid > 1g SolventCheck Is Solvent Volatile? Liquid->SolventCheck Clean Double Bag Waste Label 'Toxic' SmallSolid->Clean Volatile Evacuate (Fume Risk) SolventCheck->Volatile Yes (e.g. DCM) NonVolatile Absorb with Pillow/Vermiculite SolventCheck->NonVolatile No (e.g. DMSO) NonVolatile->Clean

Figure 2: Decision logic for immediate spill response.

Disposal Streams
  • Solid Waste: Contaminated weigh boats, paper towels, and gloves must go into a Hazardous Solid Waste bin.[1][2][4] Do not use regular trash.

  • Liquid Waste: Collect in a dedicated carboy labeled "Basic Organic Waste" (due to the amino group).[1] Do not mix with strong acids to avoid exothermic neutralization or fume generation.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Quinoline.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Guidance.[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[1][5] Retrieved from [Link]

Sources

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